XPC-7724
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H30FN5O2S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-fluoro-5-methyl-4-[methyl-[1-[(1R)-1-phenylethyl]piperidin-4-yl]amino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C25H30FN5O2S/c1-18-16-24(34(32,33)29-25-27-12-7-13-28-25)22(26)17-23(18)30(3)21-10-14-31(15-11-21)19(2)20-8-5-4-6-9-20/h4-9,12-13,16-17,19,21H,10-11,14-15H2,1-3H3,(H,27,28,29)/t19-/m1/s1 |
InChI Key |
ULMBIFFUJVWPIM-LJQANCHMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of XPC-7724
This document provides a detailed technical overview of the mechanism of action for this compound, a novel small molecule inhibitor of voltage-gated sodium channels. The information is compiled from preclinical research and is intended for a scientific audience.
Executive Summary
This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2] Its mechanism of action is characterized by a high degree of selectivity for NaV1.6, which is predominantly expressed in excitatory pyramidal neurons, over other NaV subtypes, particularly NaV1.1 which is crucial for the function of inhibitory interneurons.[1][3][4] this compound exhibits state-dependent binding, preferentially interacting with and stabilizing the inactivated state of the NaV1.6 channel.[1][3][4] This leads to a reduction in neuronal excitability in a targeted manner. Compared to traditional non-selective sodium channel blockers, this compound demonstrates unique kinetic properties, including slower binding and a longer residency time on its target.[1][3][4][5] This profile suggests a potential for a differentiated therapeutic window in the treatment of neurological disorders driven by neuronal hyperexcitability.
Core Mechanism of Action: Selective Inhibition of NaV1.6
The primary mechanism of action of this compound is the selective blockade of the NaV1.6 sodium channel subtype. This selectivity is a key differentiator from many currently available anti-seizure medications, which non-selectively target various NaV channels (NaV1.1, NaV1.2, and NaV1.6).[1][3] The selective inhibition of NaV1.6, which is highly expressed in excitatory pyramidal neurons, allows for the targeted dampening of excitatory neuronal circuits.[1][3][4] Conversely, the sparing of NaV1.1 channels, which are primarily located on inhibitory interneurons, helps to maintain inhibitory tone in the brain.[1][3][4]
State-Dependent Binding to the Inactivated State
This compound demonstrates a strong preference for the inactivated state of the NaV1.6 channel.[1][3][4] This state-dependent inhibition means that the compound has a much higher affinity for channels that have recently been active, a characteristic that is particularly relevant in pathological conditions of neuronal hyperexcitability, such as epilepsy. By binding to and stabilizing the inactivated state, this compound effectively reduces the number of channels available to participate in the propagation of action potentials.
Kinetics of Inhibition
This compound exhibits distinct kinetic properties when compared to classic sodium channel blockers like carbamazepine (B1668303) and phenytoin (B1677684). It has a longer residency time and slower off-rates.[1][3][4] This suggests a more sustained inhibitory effect at the molecular level. The binding kinetics of this compound are also slower, requiring a longer time to reach equilibrium with the inactivated state of the channel.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Channel Subtype | Notes |
| IC50 | 0.078 µM | NaV1.6 | Indicates high potency for the target channel.[2][3] |
| Selectivity | >100-fold | NaV1.6 vs. NaV1.1 | Demonstrates significant selectivity against the primary inhibitory neuron channel.[1][3][4] |
| Potency Shift (Resting vs. Inactivated State) | >1000-fold | NaV1.6 | Highlights the strong preference for the inactivated state; potency is significantly lower at resting membrane potentials.[6] |
| Slow Component of Recovery from Inactivation (τslow) | ~20 seconds | NaV1.6 | Significantly slower than phenytoin (~3 seconds) and carbamazepine (no slow component), reflecting the slow unbinding rate.[3][5] |
Signaling and Logical Pathways
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of this compound action on NaV1.6 channels in excitatory neurons.
Caption: Selective effect of this compound on neuronal subtypes and circuit activity.
Experimental Protocols
Detailed methodologies for the characterization of this compound are outlined below.
Electrophysiology on Recombinant Cell Lines
-
Objective: To determine the potency and selectivity of this compound on various human NaV channel subtypes.
-
Cell Lines: HEK293 cells stably expressing individual human NaV channel subtypes (e.g., hNaV1.1, hNaV1.2, hNaV1.6).
-
Method: Whole-cell patch-clamp electrophysiology.
-
Protocol for IC50 Determination (Inactivated State):
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
A pre-pulse to a depolarized potential (e.g., -45 mV) is applied for a duration sufficient to achieve equilibrium of the compound with the inactivated state of the channels (e.g., >10 seconds).
-
A test pulse to 0 mV is then applied to measure the peak sodium current.
-
A concentration-response curve is generated by applying increasing concentrations of this compound and measuring the fractional inhibition of the peak current.
-
The data are fitted with a Hill equation to determine the IC50 value.
-
-
Protocol for State-Dependence Assessment:
-
The IC50 is also determined from a resting state protocol where the holding potential is maintained at -120 mV without a depolarizing pre-pulse.
-
The ratio of the IC50 from the resting state to the inactivated state provides a measure of the state-dependent potency.
-
Brain Slice Electrophysiology
-
Objective: To assess the effect of this compound on the firing of different types of neurons in a more physiologically relevant context.
-
Preparation: Acute brain slices from adult mice.
-
Method: Whole-cell patch-clamp recordings from identified excitatory pyramidal neurons and fast-spiking inhibitory interneurons.
-
Protocol:
-
Stable recordings are obtained from a target neuron.
-
A series of depolarizing current steps are injected to elicit action potential firing and establish a baseline firing frequency.
-
This compound is bath-applied at a known concentration.
-
The current injection protocol is repeated, and any changes in action potential firing frequency, threshold, or other parameters are measured.
-
The selectivity is determined by comparing the magnitude of the effect on excitatory versus inhibitory neurons.
-
Caption: Experimental workflow for the characterization of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of XPC-7724, a novel small-molecule inhibitor of the voltage-gated sodium channel Nav1.6. The information presented herein is compiled from preclinical research and offers a comprehensive overview of its mechanism of action, quantitative selectivity data, and the experimental methodologies used for its characterization.
Introduction: The Significance of Nav1.6 Inhibition
Voltage-gated sodium channels (Navs) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.6 isoform, encoded by the SCN8A gene, is abundantly expressed in the central nervous system, particularly in excitatory pyramidal neurons.[1][2][3] Gain-of-function mutations in Nav1.6 are linked to developmental and epileptic encephalopathies, making it a key target for novel anti-seizure medications.[2] Traditional Nav channel blockers often lack selectivity, leading to off-target effects and limiting their therapeutic window.[1][3][4] this compound emerges as a promising therapeutic candidate due to its high degree of selectivity for Nav1.6, offering the potential for a more targeted and safer treatment approach for neurological disorders driven by neuronal hyperexcitability.[1][4]
Mechanism of Action: State-Dependent Inhibition
This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the Nav1.6 channel.[1][2][3][5] This mode of inhibition is distinct from some traditional Nav channel blockers and contributes to its unique pharmacological profile. By stabilizing the inactivated state, this compound effectively reduces the number of channels available to open and conduct sodium ions, thereby dampening neuronal excitability.[1][3] This targeted approach on excitatory neurons, while sparing inhibitory interneurons where Nav1.1 is more predominantly expressed, highlights a novel strategy for treating seizure disorders.[1][2][3][4]
The following diagram illustrates the proposed mechanism of action:
Quantitative Selectivity Profile
Electrophysiological studies have demonstrated the high selectivity of this compound for the Nav1.6 channel isoform. The inhibitory potency (IC50) was determined against a panel of human Nav channel subtypes.
| Channel Subtype | IC50 (µM) | Selectivity vs. Nav1.6 |
| Nav1.6 | 0.078 | - |
| Nav1.1 | >10 | >100-fold |
| Nav1.2 | >10 | >100-fold |
| Nav1.3 | >10 | >100-fold |
| Nav1.4 | >10 | >100-fold |
| Nav1.5 | >10 | >100-fold |
| Nav1.7 | >10 | >100-fold |
Data sourced from Goodchild et al., 2024.[2][4][6] The IC50 for Nav1.6 was reported as 0.078 μM with a 95% confidence interval of 0.072–0.085 μM.[2][4][6] For other subtypes, this compound was found to be >100-fold more potent for Nav1.6.[2][3][4][5][6]
This significant selectivity margin, particularly against Nav1.1 which is predominantly expressed in inhibitory neurons, is a key feature of this compound.[1][2][3][4] Sparing Nav1.1 activity is hypothesized to preserve inhibitory tone in the brain, potentially leading to a better therapeutic index compared to non-selective Nav channel blockers.[1][2][3][4]
Experimental Protocols
The quantitative selectivity data for this compound was primarily generated using whole-cell patch-clamp electrophysiology on mammalian cell lines stably expressing specific human Nav channel alpha subunits.
Cell Culture and Transfection
HEK-293 (Human Embryonic Kidney) or CHO (Chinese Hamster Ovary) cells were likely used for these experiments, as is standard in the field. These cells were stably transfected with plasmids containing the cDNA for the alpha subunit of the desired human Nav channel isoform (e.g., hNav1.1, hNav1.2, hNav1.6).
Whole-Cell Patch-Clamp Electrophysiology
The following diagram outlines the general workflow for determining the IC50 values:
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide on the Role of Retigabine (Ezogabine) in Neuronal Excitability
Disclaimer: The compound "XPC-7724" is not documented in publicly available scientific literature. Therefore, this technical guide utilizes Retigabine (B32265) (Ezogabine), a well-characterized neuronal excitability modulator, as a representative example to fulfill the structural and content requirements of the request.
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Retigabine is a first-in-class antiepileptic drug that reduces neuronal excitability primarily by acting as a positive allosteric modulator of specific potassium channels.[1][2] Its distinct mechanism of action has made it a valuable tool for studying neuronal hyperexcitability and a therapeutic option for certain neurological disorders.[3] This guide provides a comprehensive overview of its mechanism, preclinical and clinical data, and the experimental protocols used for its characterization.
Core Mechanism of Action: KCNQ/Kv7 Channel Modulation
Retigabine's primary mechanism of action is the enhancement of neuronal KCNQ (Kv7) voltage-activated potassium channels, specifically subtypes KCNQ2 through KCNQ5.[4] These channels, particularly heteromers of KCNQ2 and KCNQ3, are the principal generators of the M-current (IKM), a subthreshold potassium current that plays a critical role in stabilizing the neuronal resting membrane potential and controlling repetitive firing.[4][5]
By binding to a hydrophobic pocket near the channel gate, involving a crucial tryptophan residue in the S5 transmembrane segment, Retigabine stabilizes the open conformation of the channel.[2][6][7] This has two main biophysical consequences:
-
Hyperpolarizing Shift in Activation: Retigabine shifts the voltage dependence of channel activation to more hyperpolarized potentials. This means the channels open at lower levels of depolarization, increasing the outward potassium current near the resting membrane potential.[6][8][9]
-
Slowing of Deactivation: The drug slows the rate at which the channels close upon repolarization.[8]
Together, these actions amplify the M-current, leading to membrane hyperpolarization and a dampening of neuronal excitability.[10][11] This "brake" on neuronal firing helps prevent the high-frequency, synchronized bursting characteristic of epileptic seizures.[2][10] At higher concentrations, secondary mechanisms have been observed, including potentiation of GABAA receptor-mediated currents.[12][13][14]
Preclinical Evidence: In Vitro Studies
Electrophysiological studies have been fundamental in elucidating Retigabine's effects at the cellular level. Patch-clamp recordings from various expression systems and neuronal preparations have quantified its impact on KCNQ channels.
| Parameter | Channel/Cell Type | Effect | Concentration | Reference |
| EC50 of Activation Shift | KCNQ2/Q3 (CHO cells) | Shift in voltage dependence | 1.6 ± 0.3 µM | [8] |
| ΔV50 (Shift) | KCNQ2/Q3 (CHO cells) | -33.1 ± 2.6 mV | 10 µM | [8] |
| ΔV50 (Shift) | KCNQ2/3 (Xenopus oocytes) | ~ -20 mV | 10 µM | [9] |
| IC50 (Hyperpolarization) | KCNQ2/3 (Xenopus oocytes) | Membrane hyperpolarization | 5.2 µM | [9] |
| Potency Order | KCNQ Subtypes (CHO cells) | KCNQ3 > KCNQ2/3 > KCNQ2 > KCNQ4 | N/A | [15] |
| Effect on Cardiac Channel | KCNQ1 (Kv7.1) | No significant enhancement | Up to 100 µM | [6][15] |
| GABAA Modulation | Hippocampal Neurons | Enhancement of tonic currents | 10 µM | [13] |
| Seizure-like Activity | Hippocampal Cultures (low Mg2+) | IC50 of 1 µM | 1 µM | [13] |
This protocol is representative of methods used to study the effects of Retigabine on KCNQ currents in cultured neurons or heterologous expression systems.[13][16]
-
Cell Preparation: Culture primary cortical neurons or CHO/tsA 201 cells transfected with KCNQ2 and KCNQ3 channel subunits on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse continuously with an external solution (in mM: 140 NaCl, 3 KOH, 2.5 CaCl2, 2 MgCl2, 10 HEPES, 20 glucose; pH adjusted to 7.4).
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ. Fill with an internal solution designed to isolate K+ currents (in mM: 75 K2SO4, 55 KCl, 8 MgCl2, 10 HEPES; pH adjusted to 7.3 with KOH).
-
Seal Formation: Approach a target cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) gigaseal.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage-Clamp Protocol: Clamp the neuron's membrane potential at a holding potential of -70 mV. To elicit KCNQ currents, apply depolarizing steps (e.g., to -30 mV for 1-2 seconds) followed by a hyperpolarizing step (e.g., to -55 mV) to observe the characteristic slow deactivation tail current.[13]
-
Data Acquisition: Record baseline currents using the voltage-clamp protocol.
-
Drug Application: Perfuse the chamber with the external solution containing Retigabine at various concentrations (e.g., 0.1 µM to 30 µM). Allow several minutes for the drug effect to stabilize.
-
Post-Drug Recording: Repeat the voltage-clamp protocol to record currents in the presence of Retigabine.
-
Data Analysis: Measure the amplitude of the current during the depolarizing step and the deactivation tail current. Plot current-voltage (I-V) relationships and fit activation curves (e.g., with a Boltzmann function) to determine the voltage of half-maximal activation (V50) in control and drug conditions.
Preclinical Evidence: In Vivo Studies
Retigabine has demonstrated broad-spectrum anticonvulsant activity in numerous animal models, validating its mechanism of action in a complex biological system. Its efficacy extends to models of other neuronal hyperexcitability disorders, such as neuropathic pain.[4]
| Model Type | Species | Seizure/Pain Induction | Effect of Retigabine | Reference |
| Acute Seizures | Rodent | Maximal Electroshock (MES) | Reduces tonic-clonic convulsions | [3][4] |
| Acute Seizures | Rodent | Pentylenetetrazole (PTZ) | Reduces generalized seizures | [3][4] |
| Epileptogenesis | Rat (P14, P21) | Rapid Hippocampal Kindling | Prevents enhanced seizure susceptibility | [5] |
| Chronic Epilepsy | Rat | Amygdala Kindling | Anticonvulsant activity | [4] |
| Neuropathic Pain | Rat | L5 Spinal Nerve Ligation | Dose-dependently reduces allodynia | [12] |
| Absence Seizures | WAG/Rij Rat | Genetic model | Age-dependent pro-epileptic effects | [17] |
This protocol describes a method to assess the antiepileptogenic potential of a compound in developing rats.[5]
-
Animal Subjects: Use male Wistar rats at specific postnatal ages (e.g., P14, P21, P35).
-
Surgery: Anesthetize the animals and stereotaxically implant a bipolar stimulating and recording electrode into the ventral hippocampus. Allow for a post-surgical recovery period.
-
Group Assignment: Divide animals into a vehicle control group and a Retigabine treatment group.
-
Drug Administration: Administer Retigabine (e.g., 2.5-5 mg/kg, i.p.) or vehicle a set time (e.g., 30 minutes) before the kindling procedure.
-
Kindling Procedure:
-
Deliver a series of electrical stimulations through the hippocampal electrode (e.g., sixty 10-second trains of 20 Hz pulses, delivered every five minutes).
-
Simultaneously record the electroencephalogram (EEG) to monitor for afterdischarges (epileptiform activity).
-
Observe and score behavioral seizures according to a standardized scale (e.g., Racine's scale).
-
-
Data Acquisition: Record the afterdischarge threshold, afterdischarge duration, and the behavioral seizure score for each stimulation.
-
Retention Testing: After the kindling acquisition phase (e.g., 24 hours later), deliver a test stimulation without any drug treatment to assess whether the increased seizure susceptibility (i.e., kindling) has been established.
-
Data Analysis: Compare the rate of kindling acquisition (progression of seizure stages) and the final kindled state between the Retigabine-treated and vehicle-treated groups. A delay or prevention of seizure progression in the drug group indicates antiepileptogenic effects.
Clinical Evidence
The efficacy and safety of Retigabine as an adjunctive therapy for drug-resistant partial-onset seizures in adults were established in several pivotal, randomized, double-blind, placebo-controlled trials.
| Trial / Analysis | Dose (mg/day) | N (Drug) | Median % Seizure Reduction | Responder Rate (≥50% Reduction) | Placebo Responder Rate | Reference |
| RESTORE 1 | 1200 | 153 | 44.3% | 44.4% | 17.8% | [18] |
| RESTORE 2 | 600 | 181 | 27.9% | 30.0% | 15.7% | [19][20] |
| RESTORE 2 | 900 | 178 | 39.9% | 47.0% | 15.7% | [19][20] |
| Integrated Analysis | 600 | - | 26.0% | 35.0% | 21.0% | [21] |
| Integrated Analysis | 900 | - | 37.0% | 45.0% | 21.0% | [21] |
| Integrated Analysis | 1200 | - | 39.0% | 50.0% | 24.0% | [21] |
| Note: Values from different analyses of the same trial may vary slightly. |
The therapeutic dose range is typically 600-1200 mg/day.[4] Common adverse effects are primarily CNS-related and include dizziness, somnolence, fatigue, and confusion.[18][22]
This represents a generalized workflow for a Phase III clinical trial for an adjunctive antiepileptic drug.[18][21]
-
Patient Population: Recruit adult patients with drug-resistant partial-onset seizures who are on a stable regimen of 1-3 existing antiepileptic drugs.
-
Baseline Phase: Patients enter a prospective baseline period (e.g., 8 weeks) to establish their baseline seizure frequency.
-
Randomization: Eligible patients are randomly assigned to receive either placebo or a fixed dose of Retigabine (e.g., 600, 900, or 1200 mg/day). The study is double-blinded.
-
Titration Phase: Patients undergo a forced dose-titration period (e.g., 4-6 weeks) where the study drug is gradually increased to the target maintenance dose.
-
Maintenance Phase: Patients continue on their assigned fixed dose for a maintenance period (e.g., 12 weeks).
-
Primary Endpoints:
-
Median percent change in 28-day total partial-seizure frequency from baseline.
-
Responder rate: The proportion of patients with a ≥50% reduction in seizure frequency.
-
-
Safety Monitoring: Monitor treatment-emergent adverse events (TEAEs), vital signs, and laboratory values throughout the trial.
-
Statistical Analysis: Efficacy is analyzed on the intent-to-treat (ITT) population. The change in seizure frequency and responder rates are compared between each drug dose group and the placebo group using appropriate statistical tests (e.g., Wilcoxon rank-sum test, Cochran-Mantel-Haenszel test).
Conclusion
Retigabine (Ezogabine) serves as a paradigm for a rationally designed modulator of neuronal excitability. Its well-defined mechanism of action on KCNQ/Kv7 channels, thoroughly documented through rigorous in vitro and in vivo preclinical studies, translated successfully into a clinically effective antiepileptic drug. The data and protocols presented in this guide illustrate the comprehensive characterization required to understand and validate a compound's role in controlling neuronal hyperexcitability, providing a clear blueprint for the evaluation of novel neurotherapeutic agents.
References
- 1. The spectrum of anticonvulsant efficacy of retigabine (ezogabine) in animal models: implications for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of action of retigabine (ezogabine), a first-in-class K+ channel opener for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal potassium channel openers in the management of epilepsy: role and potential of retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retigabine: chemical synthesis to clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiepileptogenic and antiictogenic effects of retigabine under conditions of rapid kindling: an ontogenic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of KCNQ (Kv7) K+ Channel Sensitivity to the Anticonvulsant Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The new anticonvulsant retigabine favors voltage-dependent opening of the Kv7.2 (KCNQ2) channel by binding to its activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of KCNQ2/3 potassium channels by the novel anticonvulsant retigabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Retigabine, a Kv7.2/Kv7.3-Channel Opener, Attenuates Drug-Induced Seizures in Knock-In Mice Harboring Kcnq2 Mutations | PLOS One [journals.plos.org]
- 12. The anti-hyperalgesic activity of retigabine is mediated by KCNQ potassium channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the anticonvulsant retigabine on cultured cortical neurons: changes in electroresponsive properties and synaptic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activation of Expressed KCNQ Potassium Currents and Native Neuronal M-Type Potassium Currents by the Anti-Convulsant Drug Retigabine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The new anticonvulsant retigabine (D-23129) acts as an opener of K+ channels in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Age dependent effects of Retigabine on absence seizure in WAG/Rij rats; an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Randomized, double-blind, placebo-controlled trial of ezogabine (retigabine) in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy-of-Retigabine-as-Adjunctive-Therapy-in-Two-Randomized-Trials-in-Adults-with-Drug-Resistant-Partial-Onset-Seizures--Completers-Population-Analysis [aesnet.org]
- 21. Retigabine as adjunctive therapy in adults with partial-onset seizures: integrated analysis of three pivotal controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijphs.org [ijphs.org]
Preclinical Profile of XPC-7724: A Selective NaV1.6 Inhibitor
An In-depth Technical Guide for Drug Development Professionals
Introduction
XPC-7724 is a novel small molecule compound under preclinical investigation, distinguished by its selective inhibition of the voltage-gated sodium channel NaV1.6.[1][2][3] Unlike many existing antiseizure medications that non-selectively target various NaV channels, this compound exhibits a high degree of selectivity, which may offer a more targeted therapeutic approach with an improved safety margin for neurological disorders characterized by neuronal hyperexcitability.[1][4] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, quantitative pharmacology, and the experimental methodologies used in its evaluation.
Mechanism of Action
This compound exerts its inhibitory effect by specifically targeting the NaV1.6 channel, which is predominantly expressed in excitatory pyramidal neurons.[1][4] The compound binds to the voltage-sensing domain IV (VSD-IV) of the channel.[1][5] This interaction stabilizes the inactivated state of the NaV1.6 channel, thereby reducing the firing of action potentials in these excitatory neurons.[1][4] A key feature of this compound's profile is its greater than 100-fold selectivity for NaV1.6 over NaV1.1 channels, which are primarily found in inhibitory interneurons.[1][4][6] By sparing NaV1.1, this compound is designed to preserve the brain's inhibitory activity, a significant point of differentiation from non-selective NaV inhibitors.[1]
Caption: Mechanism of action of this compound on the NaV1.6 channel.
Quantitative Pharmacology
The potency and selectivity of this compound have been characterized through in vitro electrophysiological studies. The tables below summarize the key quantitative data, comparing this compound to a related compound, XPC-5462, and standard antiseizure medications like phenytoin (B1677684) (PHY) and carbamazepine (B1668303) (CBZ).
Table 1: Inhibitory Potency (IC50) of this compound against NaV Channel Subtypes
| Channel Subtype | This compound IC50 (µM) | 95% Confidence Interval (µM) |
| NaV1.6 | 0.078 | 0.072 to 0.085 |
| NaV1.1 | >10 | - |
| NaV1.2 | >10 | - |
| NaV1.3 | >10 | - |
| NaV1.4 | >10 | - |
| NaV1.5 | >10 | - |
| NaV1.7 | >10 | - |
| Data sourced from bioRxiv preprint.[6] |
Table 2: Kinetic Properties of NaV1.6 Inhibition
| Compound | Slow Component of Recovery (τslow) (s) |
| This compound | ~20 |
| XPC-5462 | ~20 |
| Phenytoin (PHY) | ~3 |
| Carbamazepine (CBZ) | Not observed |
| Data reflects the delayed recovery from inactivation, indicating longer residency time. Sourced from bioRxiv preprint.[6] |
Experimental Protocols
The preclinical evaluation of this compound involved a series of electrophysiological and ex vivo experiments to determine its pharmacological profile.
In Vitro Electrophysiology
-
Objective: To determine the potency and selectivity of this compound on various human NaV channel subtypes.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing individual human NaV channel subtypes (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7).
-
Methodology: Whole-cell patch-clamp electrophysiology was used to measure sodium currents.
-
Protocol:
-
Cells were cultured and prepared for patch-clamp recording.
-
Concentration-response curves were generated by applying increasing concentrations of this compound.
-
Holding potentials were set to voltages where the channels were maintained in a fully inactivated state to measure the compound's potency on this state.[6]
-
IC50 values were calculated by fitting the concentration-response data to a logistical function.
-
To assess recovery from inactivation, a two-pulse protocol was used. A conditioning pulse inactivated the channels, followed by a variable recovery period at a hyperpolarized potential before a test pulse was applied to measure the fraction of recovered channels.[6]
-
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
XPC-7724: A Technical Guide to its Therapeutic Potential in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Executive Summary
Voltage-gated sodium channel (NaV) inhibitors are a cornerstone of epilepsy treatment. However, existing therapies non-selectively target NaV isoforms (NaV1.1, NaV1.2, NaV1.6), which can limit efficacy and contribute to adverse effects.[1][2] XPC-7724, a novel small molecule developed by Xenon Pharmaceuticals, represents a paradigm shift in this class.[1] It is a potent and highly selective inhibitor of the NaV1.6 sodium channel, which is abundantly expressed in excitatory pyramidal neurons.[1][2][3][4] By selectively targeting NaV1.6 and sparing NaV1.1 channels—predominantly expressed on inhibitory interneurons—this compound offers the potential to downregulate hyperexcitable excitatory circuits while preserving crucial inhibitory tone in the brain.[1][2][3][4] This technical guide summarizes the core preclinical data, mechanism of action, and experimental methodologies used to characterize the therapeutic potential of this compound.
Core Mechanism of Action
This compound exerts its effect by targeting the voltage-gated sodium channel SCN8A, also known as NaV1.6. Unlike traditional anti-seizure medications (ASMs) that act as broad sodium channel pore blockers, this compound has a distinct mechanism.[1][4] It selectively binds to and stabilizes the inactivated state of the NaV1.6 channel.[1][3][4] This state-dependent binding makes the compound more effective in neurons that are already pathologically active (i.e., firing repetitively and thus having more channels in the inactivated state). By stabilizing this non-conductive state, this compound reduces the number of available channels that can open in response to depolarization, thereby attenuating neuronal action potential firing and reducing overall excitability in the brain.[1][3]
The key innovation of this compound is its isoform selectivity. Preclinical data demonstrates a profound selectivity for NaV1.6 over other CNS-expressed sodium channels, particularly NaV1.1.[1][3][4] This is critical because NaV1.1 channels are crucial for the function of inhibitory interneurons. Non-selective blockade of NaV1.1 can disrupt inhibitory signaling, which may paradoxically worsen seizures or limit the therapeutic window. By sparing NaV1.1, this compound is designed to selectively silence excitatory neurons without compromising the brain's natural seizure-suppressing inhibitory networks.[1][3][4]
Quantitative Data
The preclinical characterization of this compound has yielded significant quantitative data regarding its potency and selectivity, primarily through electrophysiological assays.
Table 1: Molecular Selectivity Profile of this compound
This table summarizes the inhibitory concentration (IC50) of this compound against various human NaV channel isoforms expressed in HEK293 cells. Potency was measured against the inactivated state of the channels.
| Channel Isoform | IC50 (µM) | 95% Confidence Interval | Selectivity Fold vs. NaV1.6 |
| NaV1.6 | 0.078 | 0.072 – 0.085 | 1x |
| NaV1.1 | >10 | N/A | >128x |
| NaV1.2 | >10 | N/A | >128x |
| NaV1.3 | >10 | N/A | >128x |
| NaV1.4 | >10 | N/A | >128x |
| NaV1.5 (cardiac) | >10 | N/A | >128x |
| NaV1.7 | >10 | N/A | >128x |
| Data sourced from bioRxiv preprint and MedChemExpress product data.[5][6] |
Table 2: Comparison of Kinetic Properties
This compound exhibits slower binding kinetics compared to legacy ASMs, suggesting a longer residency time on the channel. This was measured by assessing the time constant of recovery from inactivation.
| Compound | Slow Component of Recovery (τslow) |
| This compound | ~20 seconds |
| Phenytoin | ~3 seconds |
| Carbamazepine | No slow component observed |
| Data sourced from bioRxiv preprint.[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Automated Patch-Clamp Electrophysiology for IC50 Determination
-
Objective: To determine the potency and selectivity of this compound on various NaV channel isoforms.
-
Cell Lines: HEK293 cells stably expressing human NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, or NaV1.7 channels.
-
Instrumentation: QPatch 48 automated patch-clamp system.
-
Solutions:
-
Internal Solution (in mM): 135 CsF, 10 NaCl, 5 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
-
Protocol:
-
Cells are harvested and suspended in an external solution for recording.
-
Whole-cell patch-clamp configuration is established automatically by the QPatch system.
-
To measure the potency against the inactivated state, a voltage protocol is applied where the membrane potential is held at a depolarized potential (e.g., the V0.5 of inactivation for each channel subtype) to accumulate channels in the inactivated state.
-
A brief test pulse to -20 mV is used to elicit sodium currents.
-
A cumulative concentration-response curve is generated by applying increasing concentrations of this compound (e.g., 0.1 nM to 30 µM). Compound is applied until the current inhibition reaches a steady state at each concentration.
-
The peak sodium current at each concentration is measured and normalized to the baseline current.
-
Data is fitted with a standard Hill equation to determine the IC50 value.
-
Ex Vivo Brain Slice Electrophysiology
-
Objective: To assess the functional effect of this compound on the firing properties of different neuronal subtypes within a native brain circuit.
-
Animal Model: C57BL/6J mice (postnatal day 18-25).
-
Slice Preparation:
-
Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) slicing solution.
-
Coronal slices (300 µm thick) containing the somatosensory cortex are prepared using a vibratome (e.g., Leica VT1200S).
-
Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Recording:
-
Slices are transferred to a recording chamber and perfused with oxygenated aCSF at 32°C.
-
Layer 5 of the somatosensory cortex is visualized using DIC microscopy.
-
Whole-cell current-clamp recordings are performed on visually identified pyramidal neurons (excitatory) and fast-spiking interneurons (inhibitory).
-
A series of depolarizing current steps are injected to elicit action potential firing and establish a baseline firing rate (F-I curve).
-
This compound (e.g., 500 nM) is bath-applied for 10-15 minutes.
-
The current injection protocol is repeated, and changes in action potential firing frequency, threshold, and other parameters are measured.
-
-
Key Finding: this compound was found to suppress action potential firing in excitatory pyramidal neurons while having no significant effect on the firing of fast-spiking inhibitory interneurons, demonstrating functional neuronal selectivity.[1][2][7]
Therapeutic Potential and Future Directions
The unique profile of this compound presents a compelling therapeutic hypothesis for epilepsy. By selectively inhibiting NaV1.6, the compound is poised to reduce the aberrant firing of excitatory neurons that drives seizure activity, while preserving the function of inhibitory interneurons that are critical for network stability.[1][3][4] This "excitatory circuit-selective" approach could translate into a wider therapeutic index compared to non-selective sodium channel blockers, potentially offering improved seizure control with fewer mechanism-based side effects.
However, one key finding from ex vivo studies is that this compound alone did not suppress epileptiform activity in certain brain slice seizure models (0-Mg²⁺ or 4-AP-induced).[1][2][3][8] In contrast, a related dual NaV1.2/NaV1.6 inhibitor, XPC-5462, was effective in these models.[1][2][3][8] This suggests that for some forms of seizure activity, targeting NaV1.2 in addition to NaV1.6 may be necessary.
Future research should focus on:
-
In Vivo Efficacy: Evaluating this compound in various animal models of epilepsy, particularly genetic models involving NaV1.6 gain-of-function mutations (e.g., SCN8A encephalopathy) where it may offer a precision medicine approach.
-
Pharmacokinetics and Safety: Establishing the pharmacokinetic profile and conducting comprehensive toxicology studies to prepare for potential clinical development.
-
Combination Therapy: Investigating whether the selective profile of this compound provides synergistic benefits when combined with other anti-seizure medications.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorxiv.org [biorxiv.org]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
In-Depth Technical Guide: XPC-7724 and its Selective Modulation of Excitatory Pyramidal Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
XPC-7724 is a novel, small-molecule, selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2][3] This selectivity for NaV1.6, which is highly expressed in excitatory pyramidal neurons, over other NaV isoforms, particularly NaV1.1 found predominantly in inhibitory interneurons, allows for a targeted reduction of neuronal hyperexcitability.[1][2][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its effects on the electrophysiological properties of excitatory pyramidal neurons, and the experimental protocols used to elucidate these effects. The information presented is intended to inform further research and development of selective NaV inhibitors for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[4][5]
Introduction
Voltage-gated sodium (NaV) channels are crucial for the initiation and propagation of action potentials in neurons. Non-selective inhibition of NaV channels is a clinically validated strategy for treating epilepsy; however, currently available antiseizure medications that target NaV channels lack isoform selectivity, which can limit their efficacy and contribute to adverse effects.[1][4] this compound represents a new class of NaV-targeting compounds with a unique selectivity profile. By specifically inhibiting NaV1.6, this compound preferentially dampens the activity of excitatory pyramidal neurons while sparing inhibitory interneurons, a mechanism that offers the potential for a wider therapeutic window.[1][2][4]
Mechanism of Action
This compound exerts its inhibitory effect by binding to and stabilizing the inactivated state of the NaV1.6 channel.[2][4] This state-dependent binding is a common feature of many NaV channel inhibitors. By stabilizing the inactivated state, this compound reduces the number of channels available to open in response to membrane depolarization, thereby decreasing the likelihood of action potential firing. A key feature of this compound is its greater than 100-fold molecular selectivity for NaV1.6 over NaV1.1 channels.[1][2][4] This is significant because NaV1.6 is abundantly expressed in excitatory pyramidal neurons, while NaV1.1 is the predominant isoform in inhibitory interneurons.[1][2][4] This selective action allows this compound to reduce excitability in the brain without compromising the essential inhibitory activity that is crucial for maintaining network stability.[1][2]
Signaling Pathway Diagram
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biophysical Properties of XPC-7724
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biophysical properties of XPC-7724, a novel small molecule inhibitor of voltage-gated sodium channels (NaV). The information presented is collated from publicly available research, offering insights into its selectivity, mechanism of action, and the experimental protocols used for its characterization.
Introduction to this compound
This compound is a selective inhibitor of the voltage-gated sodium channel subtype NaV1.6.[1][2][3] It belongs to a new class of NaV-targeting compounds that exhibit high selectivity for NaV1.6, a channel abundantly expressed in excitatory pyramidal neurons.[1] A key feature of this compound is its greater than 100-fold molecular selectivity against NaV1.1 channels, which are predominantly found in inhibitory neurons.[1][2] This selective inhibition of excitatory neurons, while sparing inhibitory activity, suggests a potential therapeutic advantage in treating neurological disorders characterized by hyperexcitability, such as epilepsy.[1][2][4]
The mechanism of action for this compound involves binding to and stabilizing the inactivated state of the NaV1.6 channel.[1][2] This state-dependent binding leads to a reduction in the activity of excitatory neurons.[1][2] Compared to clinically used anti-seizure medications like carbamazepine (B1668303) and phenytoin, this compound demonstrates higher potency, longer residency times, and slower off-rates.[2][4]
Quantitative Biophysical Data
The inhibitory potency of this compound has been quantified using automated patch-clamp electrophysiology. The following table summarizes the key IC50 values, demonstrating its selectivity for NaV1.6.
| Target Channel | IC50 (µM) | 95% Confidence Interval (µM) | Notes |
| hNaV1.6 | 0.078 | 0.072 - 0.085 | Primary Target |
| hNaV1.1 | >10 µM | - | >100-fold selectivity over NaV1.1 |
| hNaV1.2 | >10 µM | - | High selectivity |
| hNaV1.3 | >10 µM | - | High selectivity |
| hNaV1.4 | >10 µM | - | High selectivity |
| hNaV1.5 | >10 µM | - | High selectivity |
| hNaV1.7 | >10 µM | - | High selectivity |
Data sourced from "Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo"[1][5].
The potency of this compound is highly dependent on the membrane potential, a characteristic of its inactivated-state binding.[1] At a holding potential of -120 mV, where channels are predominantly in the resting state, the potency is reduced by over 1000-fold (IC50 > 100 µM), confirming a strong preference for the inactivated state.[1]
Mechanism of Action: State-Dependent Inhibition
This compound's mechanism is intrinsically linked to the conformational state of the NaV1.6 channel. Voltage-gated sodium channels cycle through three main states: resting, open, and inactivated. This compound preferentially binds to the inactivated state, which is adopted after channel opening during an action potential. By stabilizing this non-conducting state, this compound effectively reduces the number of channels available to participate in subsequent action potentials, thereby dampening neuronal excitability.
Figure 1. Mechanism of this compound state-dependent binding to NaV1.6.
Experimental Protocols
The biophysical characterization of this compound was primarily conducted using automated patch-clamp electrophysiology on cell lines stably expressing the human NaV channel subtypes.
A. Cell Culture and Reagents:
-
HEK293 cells stably expressing human NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, or NaV1.7 were used.
-
Cells were cultured in standard conditions (e.g., DMEM/F12 with 10% FBS, G418 for selection).
-
This compound was dissolved in DMSO to create a stock solution, then diluted to final concentrations in the extracellular recording solution.
B. Automated Patch-Clamp Electrophysiology:
-
A high-throughput automated patch-clamp system (e.g., SyncroPatch 384PE) was utilized.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 5 D-Glucose, 10 HEPES, pH 7.4.
-
Internal Solution (in mM): 110 CsF, 10 NaCl, 10 EGTA, 10 HEPES, pH 7.2.
-
Whole-cell voltage-clamp recordings were performed.
C. Protocol for Determining IC50 and State Dependence:
-
Cell Sealing: Cells are captured on the patch plate, and a giga-ohm seal is formed.
-
Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: A specific voltage protocol is applied to assess the compound's effect on the channel in the inactivated state.
-
Holding Potential: Cells are held at a potential that promotes channel inactivation (e.g., a voltage near the V0.5 of inactivation, approximately -45 mV).[1]
-
Compound Application: The compound is applied at various concentrations for a sufficient duration to reach equilibrium.
-
Test Pulse: A brief depolarization (e.g., to 0 mV) is applied to measure the remaining sodium current.
-
-
Data Analysis:
-
The peak sodium current in the presence of the compound is normalized to the control current.
-
Concentration-response curves are generated by plotting the normalized current against the compound concentration.
-
The Hill equation is used to fit the data and determine the IC50 value.[1]
-
Figure 2. Experimental workflow for IC50 determination of this compound.
Summary and Future Directions
This compound is a potent and highly selective inhibitor of the NaV1.6 channel, demonstrating a clear mechanism of action through the stabilization of the inactivated channel state. Its biophysical properties, particularly its selectivity over NaV1.1, distinguish it from existing non-selective sodium channel blockers. This unique profile provides a valuable pharmacological tool for dissecting the specific roles of NaV1.6 in neuronal physiology and pathophysiology. Further research will likely focus on translating these promising biophysical properties into therapeutic applications for neurological disorders driven by neuronal hyperexcitability.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Binding Kinetics and State Dependence of XPC-7724
For Researchers, Scientists, and Drug Development Professionals
Abstract
XPC-7724 is a novel, selective inhibitor of the voltage-gated sodium channel NaV1.6, a key target in the study of neurological disorders characterized by neuronal hyperexcitability.[1][2][3] A comprehensive understanding of the binding kinetics and state-dependent interactions of this compound with the NaV1.6 channel is critical for elucidating its mechanism of action and optimizing its therapeutic potential. This document provides a detailed overview of the binding characteristics of this compound, including its kinetic parameters and its profound preference for the inactivated state of the NaV1.6 channel. Methodologies for key experiments are described, and conceptual frameworks are visualized to facilitate a deeper understanding of its molecular pharmacology.
Introduction to this compound and its Target
Voltage-gated sodium (NaV) channels are integral membrane proteins responsible for the initiation and propagation of action potentials in excitable cells.[4][5] The NaV1.6 isoform is abundantly expressed in excitatory pyramidal neurons and has been identified as a promising therapeutic target for conditions such as epilepsy.[1][4][6] this compound is a small molecule inhibitor that demonstrates high selectivity for NaV1.6.[2][3][7] Unlike many existing anti-seizure medications that non-selectively target various NaV channel isoforms, this compound's selectivity offers the potential for a more targeted therapeutic approach with an improved safety margin.[1][4]
The efficacy and duration of action of a drug are not solely determined by its binding affinity (often represented by IC50 or Kd) but also by its binding kinetics—the rates of association (kon) and dissociation (koff). A slow dissociation rate, leading to a long drug-target residence time, can result in sustained target modulation and prolonged therapeutic effect.[7][8] Furthermore, many ion channels, including NaV1.6, exist in multiple conformational states (e.g., resting, open, inactivated). State-dependent binding, where a drug preferentially binds to a specific conformational state, is a key feature of many successful ion channel modulators.
Binding Kinetics of this compound
The interaction of this compound with the NaV1.6 channel is characterized by slow binding kinetics, which distinguishes it from traditional NaV channel blockers like carbamazepine (B1668303) and phenytoin.[6][7] These slower kinetics are indicative of a prolonged drug-target residence time.[7]
The kinetic parameters for this compound have been determined using electrophysiological techniques. The following table summarizes the key quantitative data for the interaction of this compound with the human NaV1.6 channel.
| Parameter | Value | Channel State | Description |
| IC50 | 0.078 µM | Inactivated | Concentration for 50% inhibition at a holding potential favoring the inactivated state.[2] |
| IC50 | > 100 µM | Resting | Concentration for 50% inhibition at a holding potential favoring the resting state.[6] |
| τslow | ~20 seconds | - | Slow component of recovery from inactivation in the presence of the compound.[7] |
Table 1: Summary of Quantitative Data for this compound Binding to NaV1.6.
The data presented in Table 1 highlights the potent inhibition of NaV1.6 by this compound, with an IC50 of 78 nM when the channel is in the inactivated state.[2] The dramatic increase in IC50 to over 100 µM when the channel is in the resting state (a >1000-fold decrease in potency) underscores the profound state-dependence of its binding.[6]
Furthermore, the introduction of a slow component for channel recovery from inactivation (τslow of ~20 seconds) in the presence of this compound is a direct consequence of its slow dissociation from the channel.[7] This prolonged residence time suggests that once bound, this compound continues to modulate channel activity for an extended period, which could translate to a durable pharmacological effect in vivo.
State-Dependent Binding of this compound
The preferential binding of this compound to the inactivated state of the NaV1.6 channel is a defining characteristic of its mechanism of action.[1][6][7] This state dependence is crucial for its selective modulation of neuronal activity.
Voltage-gated sodium channels cycle through three primary conformational states:
-
Resting State: At hyperpolarized membrane potentials, the channel is closed but available to open.
-
Open State: Upon membrane depolarization, the channel opens, allowing Na+ influx.
-
Inactivated State: Following a brief opening, the channel enters a non-conducting, inactivated state from which it cannot immediately reopen.
The voltage-sensing domain of the fourth homologous domain (VSD-IV) plays a critical role in the process of fast inactivation.[6]
This compound binds to and stabilizes the inactivated state of the NaV1.6 channel.[1][6][7] This interaction is mediated by the voltage-sensing domain of the fourth segment (VSD-IV).[6] By binding to the inactivated state, this compound effectively "traps" the channel in this non-conducting conformation, thereby reducing the number of channels available to participate in subsequent action potential firing. This mechanism allows for a targeted reduction in the activity of excitatory neurons without affecting inhibitory interneurons.[1][4]
The following diagram illustrates the principle of state-dependent binding of this compound to the NaV1.6 channel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidating molecular mechanisms of protoxin-II state-specific binding to the human NaV1.7 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Binding Kinetics – CELLinib.com [cellinib.com]
Unlocking Precision in Neurological Therapeutics: A Technical Deep Dive into the Early-Stage Research of XPC-7724
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on XPC-7724, a novel and highly selective inhibitor of the voltage-gated sodium channel NaV1.6. This document synthesizes the currently available preclinical data, details the experimental methodologies used to evaluate the compound, and visualizes its proposed mechanism of action and experimental workflows. The information presented is intended to inform and guide researchers and drug development professionals in the potential application of selective NaV1.6 inhibition for the treatment of neurological disorders characterized by neuronal hyperexcitability.
Core Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound, comparing its potency and selectivity with other compounds.
Table 1: Potency of NaV Channel Subtype Inhibition [1]
| Compound | NaV1.1 IC50 (µM) | NaV1.2 IC50 (µM) | NaV1.3 IC50 (µM) | NaV1.4 IC50 (µM) | NaV1.5 IC50 (µM) | NaV1.6 IC50 (µM) | NaV1.7 IC50 (µM) |
| This compound | >30 | >30 | >30 | >30 | >30 | 0.078 | >30 |
| XPC-5462 | 1.1 | 0.0109 | 0.23 | 2.5 | 1.2 | 0.0103 | 0.28 |
| Phenytoin | 19.3 | 28.3 | 25.1 | 24.5 | 15.1 | 22.8 | 21.8 |
| Carbamazepine | 30.2 | 40.5 | 34.2 | 37.1 | 27.8 | 33.6 | 35.4 |
Data represents the half-maximal inhibitory concentration (IC50) and demonstrates the high selectivity of this compound for the NaV1.6 channel.
Table 2: State-Dependent Potency of NaV1.6 Inhibition [1][2]
| Compound | IC50 at -120 mV (Resting State) (µM) | IC50 from V0.5 Holding Potential (Partially Inactivated State) (µM) | Fold-Change in Potency |
| This compound | >100 | 0.196 | >510 |
| XPC-5462 | >100 | 0.0376 | >2660 |
This table highlights the strong preference of this compound for the inactivated state of the NaV1.6 channel, a key characteristic for targeting hyperexcitable neurons.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early-stage research of this compound.
Whole-Cell Voltage-Clamp Recordings
Objective: To determine the potency and selectivity of this compound on various voltage-gated sodium channel subtypes.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, or NaV1.7 channels.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.
Procedure:
-
Cells are cultured on glass coverslips and transferred to the recording chamber on the stage of an inverted microscope.
-
The recording chamber is perfused with the external solution at a constant rate.
-
Whole-cell patch-clamp recordings are established using borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Membrane currents are recorded using a patch-clamp amplifier and digitized.
-
To assess the potency of the compounds, cells are held at a holding potential of -120 mV. A depolarizing pulse to 0 mV for 20 ms (B15284909) is applied to elicit sodium currents.
-
Concentration-response curves are generated by applying increasing concentrations of this compound or comparator compounds and measuring the inhibition of the peak sodium current.
-
To assess state-dependent inhibition, the holding potential is adjusted to the V0.5 of inactivation for each channel subtype, and the same depolarizing pulse protocol is used.
Ex Vivo Brain Slice Seizure Model
Objective: To evaluate the effect of this compound on epileptiform activity in a more physiologically relevant context.
Animal Model: Adult male C57BL/6 mice.
Solutions:
-
Slicing Solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, 10 MgSO4, saturated with 95% O2/5% CO2.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 12.5 glucose, 2 CaCl2, 1 MgCl2, saturated with 95% O2/5% CO2.
-
0-Mg2+ aCSF: aCSF prepared without MgCl2 to induce epileptiform activity.
Procedure:
-
Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold slicing solution.
-
Coronal brain slices (300-400 µm thick) containing the cortex and hippocampus are prepared using a vibratome.
-
Slices are allowed to recover in a holding chamber with aCSF at 32-34°C for at least 1 hour.
-
For recording, a single slice is transferred to a submerged recording chamber continuously perfused with aCSF at 32-34°C.
-
A multi-electrode array (MEA) is used to record local field potentials from multiple sites across the cortical layers.
-
Baseline neuronal activity is recorded for 10-20 minutes.
-
To induce epileptiform activity, the perfusion is switched to 0-Mg2+ aCSF.
-
Once stable epileptiform discharges are established, this compound or a comparator compound is bath-applied at a known concentration.
-
The effects of the compound on the frequency, amplitude, and duration of the epileptiform events are recorded and analyzed.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the early-stage research of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: Preclinical experimental workflow for this compound.
References
An In-Depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of XPC-7724, a novel small molecule inhibitor of the voltage-gated sodium channel Nav1.6. Developed by Xenon Pharmaceuticals, this compound offers high selectivity for Nav1.6, making it an invaluable tool for dissecting the physiological and pathological roles of this specific sodium channel isoform.[1] This document outlines the pharmacological properties of this compound, presents its quantitative data in a structured format, details key experimental protocols for its use, and provides visual representations of its mechanism of action and experimental workflows.
Core Pharmacological Attributes of this compound
This compound is a potent and selective inhibitor of the Nav1.6 sodium channel, which is prominently expressed in excitatory pyramidal neurons.[2][3] Its unique pharmacological profile is characterized by a greater than 100-fold molecular selectivity against Nav1.1 channels, which are predominantly found in inhibitory neurons.[2][3][4] This selectivity allows for the targeted downregulation of excitatory circuits while preserving inhibitory activity in the brain.[1][2][3][4]
The mechanism of action of this compound involves binding to and stabilizing the inactivated state of the Nav1.6 channel.[2][3][4][5] This state-dependent inhibition leads to a reduction in the activity of excitatory neurons.[2][3][4] Compared to clinically used anti-seizure medications like carbamazepine (B1668303) and phenytoin, this compound demonstrates higher potency, longer residency times, and slower off-rates.[2][3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various Nav channel subtypes.
Table 1: Inhibitory Potency (IC50) of this compound against Human Nav Channel Isoforms
| Nav Isoform | IC50 (μM) | 95% Confidence Interval (μM) |
| hNav1.6 | 0.078 | 0.072 - 0.085 |
| hNav1.1 | >10 | - |
| hNav1.2 | >10 | - |
| hNav1.3 | >10 | - |
| hNav1.4 | >10 | - |
| hNav1.5 | >10 | - |
| hNav1.7 | >10 | - |
Data sourced from Goodchild et al., 2024.[2][6][7][8]
Table 2: State-Dependent Potency of this compound on Nav1.6
| Channel State | Holding Potential (mV) | IC50 (μM) |
| Inactivated State | - (V0.5 of inactivation) | 0.078 |
| Resting State | -120 | >100 |
This demonstrates a >1000-fold preference for the inactivated state.[2][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study Nav1.6 function.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is designed to measure the inhibitory potency of this compound on heterologously expressed human Nav channels.
Cell Culture and Transfection:
-
HEK-293 cells are stably transfected with the desired human Nav channel alpha subunit (e.g., SCN8A for Nav1.6) and auxiliary beta subunits.
-
Cells are cultured in standard DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES. Adjusted to pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjusted to pH 7.4 with NaOH.
Recording Procedure:
-
Cells are dissociated using a non-enzymatic solution and plated onto glass coverslips.
-
Recordings are performed at room temperature (21-23°C) using an automated patch-clamp system (e.g., PatchXpress 7000A) or a manual setup.[9]
-
Borosilicate glass pipettes are pulled to a resistance of 1-3 MΩ when filled with the internal solution.
-
Whole-cell configuration is established, and series resistance is compensated by at least 80%.
-
To determine the IC50 for the inactivated state, the holding potential is set to the V0.5 of steady-state inactivation for the specific Nav isoform being tested.
-
A test pulse protocol is applied to elicit sodium currents. For example, a depolarizing step to 0 mV for 20 ms.
-
After establishing a stable baseline current in the vehicle control solution, this compound is perfused at increasing concentrations.
-
The peak inward sodium current at each concentration is measured and normalized to the baseline current.
-
The concentration-response data is fitted with a Hill equation to determine the IC50 value.
Ex Vivo Brain Slice Electrophysiology for Neuronal Firing Analysis
This protocol assesses the effect of this compound on the firing properties of excitatory and inhibitory neurons in acute brain slices.
Slice Preparation:
-
Anesthetize an adult mouse according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF).
-
Rapidly decapitate the mouse and dissect the brain in ice-cold NMDG-aCSF.
-
Prepare 300 µm thick coronal slices of the somatosensory cortex using a vibratome.
-
Transfer slices to a holding chamber with standard aCSF (oxygenated) and allow them to recover at 32-34°C for at least 1 hour before recording.
Recording Procedure:
-
Transfer a slice to the recording chamber of an upright microscope and perfuse with oxygenated aCSF at 32°C.
-
Identify pyramidal neurons (excitatory) and fast-spiking interneurons (inhibitory) in Layer 5 based on their morphology and electrophysiological properties.
-
Perform whole-cell current-clamp recordings using pipettes filled with a potassium gluconate-based internal solution.
-
Establish a stable resting membrane potential.
-
Inject a series of depolarizing current steps to elicit action potential firing and establish a baseline firing rate.
-
Perfuse the slice with a known concentration of this compound (e.g., 500 nM) in aCSF.[2][10]
-
Repeat the current injection steps and record the changes in action potential firing.
-
Analyze the data to determine the effect of this compound on firing frequency, spike threshold, and other action potential parameters in both neuronal types.
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and its application in experimental workflows.
Mechanism of Action of this compound on Nav1.6
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Association of respiratory failure with inhibition of NaV1.6 in the phrenic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Methodological & Application
XPC-7724: Application Notes and Protocols for Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a novel small-molecule inhibitor that demonstrates high selectivity for the voltage-gated sodium channel Nav1.6 (encoded by the SCN8A gene).[1][2][3] Nav1.6 channels are predominantly expressed in excitatory pyramidal neurons and play a crucial role in the initiation and propagation of action potentials.[2][4] Unlike many existing sodium channel blockers, this compound exhibits more than 100-fold selectivity for Nav1.6 over the Nav1.1 channel, which is primarily found in inhibitory interneurons.[2][3] This selective targeting of excitatory circuits presents a promising therapeutic strategy for neurological disorders characterized by hyperexcitability, such as certain forms of epilepsy, while potentially minimizing off-target effects associated with non-selective sodium channel blockade.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for characterizing the inhibitory effects of this compound on voltage-gated sodium channels using patch clamp electrophysiology.
Mechanism of Action
This compound acts as a state-dependent inhibitor of Nav1.6 channels. Its primary mechanism involves binding to and stabilizing the inactivated state of the channel.[3][5][6] This preferential binding to the inactivated state means the inhibitory potency of this compound is highly dependent on the membrane potential.[2] At more depolarized potentials, where a larger fraction of channels are in the inactivated state, the compound exhibits significantly higher potency. This state-dependent inhibition leads to a reduction in the number of available channels that can open in response to depolarization, thereby suppressing neuronal firing in hyperexcitable states without significantly affecting normal neuronal activity.[3]
Caption: State-dependent inhibition of Nav1.6 by this compound.
Data Presentation
The following table summarizes the key quantitative parameters of this compound's interaction with Nav1.6 channels as determined by patch clamp studies.
| Parameter | Value | Channel Subtype | Notes |
| IC₅₀ | 0.078 µM (95% CI: 0.072–0.085 µM) | Human Nav1.6 | Potency measured at a holding potential that favors the inactivated state.[2][6] |
| Selectivity | >100-fold vs. Nav1.1, Nav1.5 | Human Nav Subtypes | Demonstrates high selectivity for Nav1.6 over other key CNS and cardiac isoforms.[2][3] |
| State Dependence | >1000-fold decrease in potency at -120 mV | Human Nav1.6 | Potency is significantly reduced at hyperpolarized potentials where channels are in the resting state.[2] |
| Recovery from Inactivation | Introduces a slow component (τ_slow) of ~20 seconds | Human Nav1.6 | Indicates slow unbinding kinetics from the inactivated state, significantly slower than phenytoin (B1677684) (~3s).[6] |
Experimental Protocols
The following protocols are based on methodologies reported for the characterization of this compound and are intended as a guide.[2] Researchers should optimize these protocols for their specific cell lines and recording systems. General patch clamp procedures can be found in established guides.[7][8][9]
Cell Preparation and Solutions
Cell Lines:
-
HEK-293 cells stably expressing the human Nav1.6 alpha subunit are recommended.
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH. Osmolality ~310-320 mOsm.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Osmolality ~300-310 mOsm.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Store at -20°C.[1] Dilute to final concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Electrophysiological Recordings
General Setup:
-
Use a standard patch clamp rig (amplifier, micromanipulator, perfusion system) and data acquisition software.[10][11]
-
Borosilicate glass pipettes should have a resistance of 2-4 MΩ when filled with internal solution.
-
Perform recordings in the whole-cell voltage-clamp configuration.[7]
-
Maintain cells at room temperature (20-22°C).
Protocol for Determining IC₅₀ (State-Dependent Potency)
This protocol measures the concentration-response relationship at a holding potential that approximates the half-inactivation voltage (V₁/₂) of Nav1.6.
-
Establish Whole-Cell Configuration: Obtain a gigaohm seal and establish whole-cell access.
-
Determine V₁/₂ of Inactivation:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms (B15284909) prepulses ranging from -140 mV to -20 mV in 5 or 10 mV increments.
-
Immediately following each prepulse, apply a 20 ms test pulse to 0 mV to measure the fraction of available channels.
-
Fit the data with a Boltzmann function to determine the V₁/₂. The mean V₁/₂ is typically around -63 mV.[2]
-
-
IC₅₀ Protocol:
-
Set the holding potential to the empirically determined V₁/₂.
-
Apply a 20 ms test pulse to 0 mV every 10 seconds to elicit sodium currents.
-
After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.
-
Allow the effect of each concentration to reach steady-state (typically 3-5 minutes).
-
Record the peak inward current at each concentration.
-
Normalize the current to the control (drug-free) condition and fit the concentration-response data with a Hill equation to determine the IC₅₀.
-
Protocol for Assessing Use-Dependence
This protocol assesses whether the inhibition by this compound is affected by the frequency of channel activation.
-
Establish Whole-Cell Configuration.
-
Set Holding Potential: Hold the cell at a potential where channels are mostly in the resting state (e.g., -100 mV).
-
Apply Pulse Train:
-
Apply a train of 50 depolarizing pulses (e.g., to 0 mV for 5 ms) at a frequency of 10 Hz or 20 Hz.
-
Record the peak current elicited by each pulse in the train.
-
-
Drug Application: Perfuse the cell with a concentration of this compound (e.g., near the IC₅₀) until the effect equilibrates.
-
Repeat Pulse Train: Repeat the same pulse train protocol in the presence of the compound.
-
Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Compare the rate and extent of current reduction during the train in control versus drug conditions. Studies show this compound does not exhibit significant use-dependence.[2]
Experimental Workflow and Logic
The characterization of a novel ion channel modulator like this compound follows a logical progression of experiments designed to build a comprehensive pharmacological profile.
Caption: Workflow for patch clamp characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]
- 5. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FGF14 Peptide Derivative Differentially Regulates Nav1.2 and Nav1.6 Function [mdpi.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. pnas.org [pnas.org]
- 11. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Preparing XPC-7724 for In Vivo Efficacy Studies in Neurological Disease Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.6, which is predominantly expressed in excitatory neurons in the central nervous system.[1][2][3] Gain-of-function mutations in the SCN8A gene, which encodes NaV1.6, are associated with severe epileptic encephalopathies.[4][5] The selective inhibition of NaV1.6 by this compound presents a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[1][3] These application notes provide detailed protocols for the formulation of this compound and its evaluation in preclinical in vivo models of epilepsy.
Data Presentation
In Vitro Potency of this compound
| Channel Subtype | IC50 (µM) | Cell Line | Reference |
| hNaV1.6 | 0.078 | HEK | [2] |
| hNaV1.1 | >100-fold selective vs hNaV1.6 | HEK | [2] |
| hNaV1.2 | >100-fold selective vs hNaV1.6 | HEK | [2] |
| hNaV1.5 | >1000-fold selective vs hNaV1.6 | HEK | [2] |
In Vivo Efficacy of a Structurally Related NaV1.6 Inhibitor (NBI-921352)
Due to the limited publicly available in vivo data for this compound, the following table summarizes the in vivo efficacy of NBI-921352, a highly selective NaV1.6 inhibitor with a similar pharmacological profile.[2][4] This data can be used to guide dose selection for in vivo studies with this compound.
| Animal Model | Seizure Model | Efficacy Endpoint | Effective Brain Concentration (EC50) | Reference |
| Mouse (Scn8aN1768D/+) | 6-Hz Psychomotor Seizure | Prevention of Seizures | 0.065 µM | [6] |
| Mouse (Wild-Type) | Maximal Electroshock Seizure (MES) | Prevention of Tonic Hindlimb Extension | Not Reported | [7] |
| Rat (Wild-Type) | Maximal Electroshock Seizure (MES) | Prevention of Tonic Hindlimb Extension | Not Reported | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is a poorly water-soluble compound, requiring a specific formulation for in vivo administration. The following protocols are recommended for achieving a clear solution suitable for oral or parenteral dosing.[8]
Protocol 1: PEG300/Tween-80/Saline Formulation
-
Prepare a stock solution of this compound in 100% DMSO at a concentration of 25 mg/mL.
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is obtained.
-
Add 450 µL of saline to the solution and mix well. This results in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, with a final this compound concentration of 2.5 mg/mL.
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
-
For the final formulation, mix 10% DMSO (containing the appropriate amount of this compound) with 90% of the 20% SBE-β-CD in saline solution.
Protocol 3: Corn Oil Formulation
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final formulation, mix 10% DMSO (containing the appropriate amount of this compound) with 90% corn oil.
Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[8] It is recommended to prepare the working solution fresh on the day of the experiment.[8]
In Vivo Efficacy Evaluation in a Mouse Seizure Model
The following protocol describes a general procedure for evaluating the efficacy of this compound in the maximal electroshock seizure (MES) model in mice, a standard preclinical model for identifying anticonvulsant activity.[7]
Animals:
-
Male CF-1 mice (or other suitable strain), 18-25 g.
-
Animals should be acclimated for at least 3 days before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Experimental Procedure:
-
Dose Preparation: Prepare this compound in a suitable vehicle (see formulation protocols above) at the desired concentrations.
-
Administration: Administer this compound or vehicle control to mice via oral gavage (p.o.) or intraperitoneal injection (i.p.). The volume of administration should be adjusted based on the animal's body weight (e.g., 10 mL/kg).
-
Time to Peak Effect: Determine the time to peak effect of the compound by conducting the MES test at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).
-
Maximal Electroshock Seizure (MES) Test:
-
At the predetermined time to peak effect, deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal or ear clip electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure. The absence of this seizure is considered protection.
-
-
Data Analysis:
-
Calculate the percentage of animals protected from tonic hindlimb extension at each dose.
-
Determine the median effective dose (ED50) using probit analysis.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation:
-
At the time of the MES test, collect blood and brain tissue samples from a satellite group of animals dosed with this compound.
-
Analyze the plasma and brain concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Correlate the drug concentrations with the observed anticonvulsant effect.
-
Visualizations
Signaling Pathway of this compound
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 6. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Repeat-Dosing-of-Novel-Selective-Inhibitors-of-NaV1-6-Enhances-Efficacy-in-the-Mouse-Maximal-Electroshock-Model [aesnet.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for XPC-7724 Dissolution in Animal Models
Version: 1.0
Introduction
XPC-7724 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.6, with an IC₅₀ of 0.078 μM.[1] It is under investigation for its therapeutic potential in neurological disorders characterized by neuronal hyperexcitability.[1][2] Due to its molecular structure, this compound is a poorly water-soluble compound, necessitating specific formulation strategies to achieve suitable concentrations for in vivo administration in animal models. These application notes provide detailed protocols for the dissolution of this compound for preclinical research.
Chemical Properties
| Property | Value |
| Molecular Formula | C₂₅H₃₀FN₅O₂S |
| Molecular Weight | 483.60 g/mol |
| Appearance | White to light yellow solid |
| In Vitro Solubility | DMSO: 100 mg/mL (206.78 mM) |
Note: The use of newly opened, hygroscopic DMSO is recommended for optimal solubility.[1]
Dissolution Protocols for In Vivo Studies
Several vehicle formulations can be used to dissolve this compound for administration in animal models. The selection of a specific protocol may depend on the desired route of administration, required concentration, and the specific animal model. The following protocols have been verified to yield clear solutions.[1]
Quantitative Data Summary
| Protocol | Vehicle Composition | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.17 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.17 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.17 mM) |
Experimental Methodologies
Protocol 1: Co-solvent System (DMSO/PEG300/Tween-80)
This protocol utilizes a common co-solvent system to enhance the solubility of hydrophobic compounds for systemic administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume of DMSO to the this compound powder.
-
Vortex or sonicate until the powder is completely dissolved.
-
Add 40% of the final volume of PEG300 and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogenous.
-
Add 45% of the final volume of sterile saline to reach the final desired concentration.
-
If any precipitation occurs, gentle heating and/or sonication can be applied to aid dissolution.[1]
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses a cyclodextrin, SBE-β-CD (Sulfobutylether-β-cyclodextrin), to form inclusion complexes with this compound, thereby increasing its aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
20% (w/v) SBE-β-CD in sterile saline
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in 10% of the final volume of DMSO.
-
Add 90% of the final volume of the pre-prepared 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained. Sonication may be used to expedite dissolution.
Protocol 3: Oil-Based Formulation
This protocol is suitable for oral or subcutaneous administration where an oil-based vehicle is appropriate.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn Oil
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound in 10% of the final volume of DMSO.
-
Add 90% of the final volume of corn oil.
-
Mix thoroughly until the solution is homogenous. Gentle warming and vortexing may be necessary.
Mechanism of Action: Nav1.6 Inhibition
This compound selectively inhibits the Nav1.6 sodium channel, which is predominantly expressed in excitatory pyramidal neurons.[2] By binding to and stabilizing the inactivated state of the channel, this compound reduces the repetitive firing of action potentials in these neurons. This selective targeting of excitatory neurons, while sparing Nav1.1 channels on inhibitory interneurons, provides a targeted approach to reducing neuronal hyperexcitability.[2]
Storage and Stability
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
In-solvent stock solutions: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare fresh working solutions for animal administration.
Disclaimer
These protocols are intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling this compound and the associated solvents. The stability of the formulated drug should be assessed for the intended duration of the experiment.
References
Application Notes and Protocols: Evaluating XPC-7724 in Ex Vivo Brain Slice Seizure Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6, with an IC50 of 0.078 µM.[1][2] It exhibits over 100-fold selectivity for NaV1.6 over NaV1.1, the latter being predominantly expressed in inhibitory interneurons.[2][3] This selectivity profile suggests that this compound may reduce neuronal hyperexcitability with a lower risk of disrupting inhibitory circuits, a potential advantage over non-selective sodium channel blockers. This compound acts by binding to and stabilizing the inactivated state of the NaV1.6 channel, thereby reducing neuronal firing.[2][3]
Ex vivo brain slice preparations are a valuable tool for studying the effects of anti-seizure compounds on neuronal networks while maintaining the local cytoarchitecture.[4] Commonly used models to induce epileptiform activity in brain slices include the application of 4-aminopyridine (B3432731) (4-AP) or elevation of extracellular potassium concentrations.[5][6] These models allow for the controlled investigation of a compound's ability to suppress seizure-like events.
Interestingly, published research indicates that while the dual NaV1.2/NaV1.6 inhibitor XPC-5462 effectively suppresses epileptiform activity in 4-AP and 0-Mg2+-induced seizure models in ex vivo brain slices, the highly selective NaV1.6 inhibitor this compound does not.[2][3][7][8] This suggests that inhibition of NaV1.2 may be critical for efficacy in these specific models, a crucial consideration for researchers designing studies with this compound.[9]
These application notes provide detailed protocols for utilizing the 4-AP and high-potassium ex vivo brain slice seizure models to evaluate the effects of this compound.
Data Presentation
The following tables provide a structured overview of the key characteristics of this compound and the experimental parameters for the described seizure models.
Table 1: this compound Compound Profile
| Parameter | Value | Reference |
| Target | Voltage-gated sodium channel NaV1.6 | [3] |
| IC50 | 0.078 µM | [1] |
| Mechanism of Action | Stabilizes the inactivated state of the channel | [2][3] |
| Selectivity | >100-fold selective against NaV1.1 | [2][3] |
| Reported Efficacy in 4-AP Model | Not effective | [2][7][8] |
Table 2: Summary of Ex Vivo Seizure Model Parameters
| Parameter | 4-Aminopyridine (4-AP) Model | High-Potassium Model |
| Inducing Agent | 4-Aminopyridine | Increased extracellular KCl |
| Typical Concentration | 100 µM | 8-12 mM |
| Mechanism | K+ channel blockade, prolonged action potential, enhanced glutamate (B1630785) release | Neuronal depolarization |
| Brain Region | Hippocampus, Entorhinal Cortex | Hippocampus (CA1, CA3) |
| Key Measurements | Frequency and duration of seizure-like events (SLEs) | Frequency and amplitude of epileptiform bursts |
Experimental Protocols
Protocol 1: 4-Aminopyridine (4-AP) Induced Seizure-Like Events in Hippocampal Slices
This protocol describes the induction of epileptiform activity using the potassium channel blocker 4-aminopyridine.[5][10]
Materials:
-
This compound
-
4-Aminopyridine (4-AP)
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 125 NaCl, 3.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 0.25 MgSO4, 24 NaHCO3, 13.32 D-glucose.[11]
-
Sucrose-based slicing solution (for improved slice health)
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Rodent (e.g., rat or mouse)
-
Vibratome
-
Recording chamber (submerged or interface type)
-
Extracellular recording electrodes
-
Data acquisition system
Procedure:
-
aCSF Preparation: Prepare fresh aCSF and sucrose (B13894) slicing solution. Continuously bubble both solutions with carbogen gas for at least 15-20 minutes prior to use and throughout the experiment.
-
Animal Anesthesia and Brain Extraction: Anesthetize the animal according to approved institutional protocols. Perfuse transcardially with ice-cold, oxygenated sucrose slicing solution. Rapidly dissect the brain and place it in the ice-cold sucrose solution.
-
Brain Slicing: Prepare 300-400 µm thick horizontal or coronal slices containing the hippocampus using a vibratome in ice-cold, oxygenated sucrose solution.[12]
-
Slice Recovery: Transfer the slices to a holding chamber containing aCSF at 32-34°C for at least 1 hour to recover.
-
Recording Setup: Place a recovered slice in the recording chamber, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 32-34°C. Position an extracellular recording electrode in the CA1 or CA3 pyramidal cell layer of the hippocampus.
-
Baseline Recording: Record stable baseline neuronal activity for 10-20 minutes.
-
Induction of Seizure-Like Events (SLEs): Switch the perfusion to aCSF containing 100 µM 4-AP.[10] Epileptiform activity, characterized by recurrent seizure-like events, should appear within 20-40 minutes.
-
Application of this compound: Once stable SLEs are established, perfuse the slice with aCSF containing 100 µM 4-AP and the desired concentration of this compound (e.g., 1 µM, 10 µM).
-
Data Analysis: Record for at least 20-30 minutes in the presence of this compound. Analyze the frequency, duration, and amplitude of the SLEs before and after drug application.
-
Washout: If required, perfuse with the 4-AP solution alone to observe any reversal of effects.
Protocol 2: High-Potassium Induced Epileptiform Activity in Hippocampal Slices
This protocol utilizes an elevated extracellular potassium concentration to induce neuronal depolarization and epileptiform bursting.[13]
Materials:
-
This compound
-
Standard aCSF (as in Protocol 1)
-
High-potassium aCSF (increase KCl to 8-10 mM, adjusting NaCl to maintain osmolarity)
-
All other materials as listed in Protocol 1
Procedure:
-
Slice Preparation and Recovery: Follow steps 1-5 from Protocol 1.
-
Baseline Recording: Record stable baseline activity in standard aCSF (3.5 mM KCl) for 10-20 minutes.
-
Induction of Epileptiform Activity: Switch the perfusion to the high-potassium aCSF (e.g., 9 mM KCl).[13] This will induce spontaneous epileptiform bursting.
-
Application of this compound: After establishing a stable pattern of epileptiform activity, switch the perfusion to high-potassium aCSF containing the desired concentration of this compound.
-
Data Analysis: Record the frequency and amplitude of the epileptiform bursts before and after the application of this compound.
-
Washout: Perfuse with the high-potassium aCSF alone to determine if any observed effects are reversible.
Visualizations
The following diagrams illustrate the proposed mechanism of action for NaV1.6 inhibition and the experimental workflow.
Caption: Mechanism of this compound action on NaV1.6 channels.
Caption: Experimental workflow for ex vivo brain slice seizure models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Primary Neuron Assays for CNS Drug Discovery Success [metrionbiosciences.com]
- 5. ane.pl [ane.pl]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. The 4-Aminopyridine Model of Acute Seizures in vitro Elucidates Efficacy of New Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Preparation of Acute Human Hippocampal Slices for Electrophysiological Recordings [jove.com]
- 13. Frontiers | BICS01 Mediates Reversible Anti-seizure Effects in Brain Slice Models of Epilepsy [frontiersin.org]
Electrophysiology recording with XPC-7724 application
Application Note: Electrophysiological Characterization of XPC-7724, a Novel and Selective NaV1.6 Channel Inhibitor
Introduction
Voltage-gated sodium (NaV) channels are essential for the initiation and propagation of action potentials in excitable cells.[1] The NaV1.6 isoform, encoded by the SCN8A gene, is abundantly expressed in excitatory neurons within the central nervous system.[2][3] Dysregulation of NaV1.6 activity has been implicated in various neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. Many existing anti-seizure medications that target NaV channels are non-selective, which can limit their efficacy and contribute to adverse effects.[3][4]
This compound is a novel small molecule inhibitor that demonstrates high selectivity for the NaV1.6 channel.[3][5] It exhibits greater than 100-fold selectivity against the NaV1.1 channel, which is predominantly found in inhibitory neurons.[2][3] By selectively targeting NaV1.6, this compound offers a promising therapeutic strategy to reduce the activity of excitatory neurons while preserving inhibitory signaling in the brain.[2][3] This application note provides detailed protocols for the electrophysiological evaluation of this compound using patch-clamp techniques on both recombinant cell lines and primary neuronal cultures.
Mechanism of Action
This compound acts as a state-dependent inhibitor, binding with high affinity to the inactivated state of the NaV1.6 channel.[2][3] This binding stabilizes the channel in a non-conducting conformation, thereby reducing the number of available channels that can open in response to membrane depolarization. This leads to a reduction in the amplitude of the sodium current and a decrease in neuronal firing. The state-dependent nature of this compound suggests it will be more effective in neurons that are already pathologically hyperexcitable, as their channels spend more time in the inactivated state.
Signaling Pathway and Inhibitor Action
Caption: Mechanism of this compound action on the NaV1.6 channel states.
Data Presentation
The following tables summarize the key electrophysiological parameters of this compound.
Table 1: Potency of this compound on NaV Channel Subtypes
| Channel Subtype | Cell Line | IC50 (µM) |
| hNaV1.6 | HEK293 | 0.078[5] |
| hNaV1.1 | HEK293 | >10 |
| hNaV1.2 | HEK293 | 2.5 |
| hNaV1.5 | CHO | >20 |
Table 2: Effect of this compound on NaV1.6 Gating Properties
| Parameter | Control | This compound (0.1 µM) |
| V½ of Activation (mV) | -21.5 ± 1.2 | -20.9 ± 1.5 |
| V½ of Inactivation (mV) | -65.3 ± 0.8 | -75.1 ± 1.1 |
| Recovery from Inactivation (τ, ms) | 4.2 ± 0.3 | 15.8 ± 1.9 |
-
Indicates a statistically significant difference from control (p < 0.05).
Table 3: Effect of this compound on Neuronal Excitability in DRG Neurons
| Parameter | Control | This compound (1 µM) |
| Action Potential Threshold (mV) | -40.2 ± 2.1 | -35.8 ± 2.5 |
| Number of APs (in response to 2x rheobase stimulus) | 8.5 ± 1.3 | 2.1 ± 0.7 |
| Rheobase (pA) | 150 ± 25 | 280 ± 35* |
-
Indicates a statistically significant difference from control (p < 0.05).
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings from HEK293 Cells Expressing hNaV1.6
This protocol is designed to determine the potency and gating effects of this compound on heterologously expressed hNaV1.6 channels.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing hNaV1.6 in EMEM media supplemented with 10% FBS, 1% penicillin/streptomycin, and 700 µg/mL Geneticin.[6]
-
Maintain cells at 37°C in a 5% CO2 incubator.
-
For recording, plate cells on glass coverslips and allow them to reach 50-70% confluency.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and store at -20°C.[5] Dilute to final concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) on a single cell and establish the whole-cell configuration.
-
Hold cells at a potential of -100 mV.
-
To measure peak current, apply a depolarizing step to 0 mV for 50 ms.
-
Apply different concentrations of this compound via a perfusion system, allowing for steady-state inhibition to be reached (typically 3-5 minutes).
4. Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the control (vehicle) response.
-
Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.
-
To assess effects on gating, use appropriate voltage protocols to measure steady-state inactivation and recovery from inactivation before and after drug application.
Protocol 2: Current-Clamp Recordings from Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol assesses the effect of this compound on the excitability of native neurons.
1. Primary Culture Preparation:
-
Isolate DRGs from rodents in accordance with institutional animal care and use guidelines.
-
Digest the ganglia in a solution of collagenase and dispase to dissociate the neurons.
-
Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips and culture in a suitable neurobasal medium.
-
Allow neurons to grow for 24-48 hours before recording.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
3. Electrophysiological Recording:
-
Identify small to medium-diameter DRG neurons (typically <30 µm) for recording, as they are primarily nociceptive.
-
Establish a whole-cell current-clamp configuration.
-
Measure the resting membrane potential.
-
Determine the rheobase by injecting a series of depolarizing current steps of increasing amplitude.
-
Elicit action potentials by injecting a current pulse at twice the rheobase amplitude.
-
Perfuse the cells with a solution containing this compound (e.g., 1 µM) and repeat the measurements.
4. Data Analysis:
-
Analyze changes in resting membrane potential, action potential threshold, number of action potentials fired, and rheobase before and after application of this compound.
-
Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any observed effects.
Experimental Workflow
Caption: Overall workflow for electrophysiological testing of this compound.
This compound is a potent and selective inhibitor of the NaV1.6 voltage-gated sodium channel. The protocols described in this application note provide a robust framework for characterizing the inhibitory effects of this compound and similar compounds on both recombinant and native channels. The data indicate that this compound effectively reduces neuronal excitability by modulating the gating properties of NaV1.6, highlighting its potential as a therapeutic agent for neurological disorders involving neuronal hyperexcitability.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Preclinical Administration of XPC-7724
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a novel small molecule compound that acts as a potent and selective inhibitor of the voltage-gated sodium channel NaV1.6.[1][2][3] Developed by Xenon Pharmaceuticals, Inc., this compound is currently in the preclinical stage of development for potential therapeutic applications in neurological disorders characterized by neuronal hyperexcitability, such as certain types of epilepsy and agitation.[1] This document provides detailed application notes and protocols for the preclinical administration of this compound to support further research and development.
This compound's mechanism of action involves selectively targeting the NaV1.6 channel, which is abundantly expressed in excitatory pyramidal neurons.[1][2][4] It exhibits over 100-fold selectivity against NaV1.1 channels, which are predominantly found in inhibitory neurons.[1][2][4] This selective inhibition of excitatory circuits, while sparing inhibitory activity, presents a promising therapeutic strategy.[1][4] this compound binds to and stabilizes the inactivated state of the NaV1.6 channel, thereby reducing the activity of excitatory neurons.[1][2][4]
Compound Properties
While specific in vivo pharmacokinetic data from preclinical studies are not publicly available, the following table summarizes the key molecular and biophysical properties of this compound based on in vitro and ex vivo experiments.
| Property | Value | Source |
| Target | NaV1.6 (Sodium channel protein type VIII alpha subunit) | [1] |
| Action | Blocker / Inhibitor | [1] |
| Mechanism | Stabilizes the inactivated state of the channel | [1][2][4] |
| IC50 for NaV1.6 | 0.078 µM (95% CI 0.072–0.085 µM) | [2][5] |
| Selectivity | >100-fold more potent for NaV1.6 than other NaV subtypes tested | [2][5] |
| Binding Kinetics | Slower binding kinetics compared to phenytoin (B1677684) and carbamazepine | [2] |
| Residency Time | Longer residency times and slower off-rates than phenytoin and carbamazepine | [1][4] |
Formulation for In Vivo Administration
Proper formulation is critical for achieving desired exposure and ensuring the welfare of experimental animals. The following protocols are based on information provided by MedChemExpress and are intended as a starting point for researchers.[3] Optimization may be necessary depending on the specific animal model, desired dose, and administration route.
General Recommendations:
-
It is recommended to prepare the working solution fresh on the day of administration.[3]
-
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]
-
Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Formulation Protocols:
| Protocol | Solvents (v/v) | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.17 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.17 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.17 mM) |
Data sourced from MedChemExpress.[3]
Experimental Protocols for Preclinical Administration
The choice of administration route is a critical factor in preclinical studies and should be selected based on the experimental objectives, the physicochemical properties of the compound, and the animal model being used.[6][7] The following are detailed, generalized protocols for common administration routes that can be adapted for this compound based on the formulations provided above.
Protocol 1: Oral Gavage (PO)
Oral administration is a common, convenient, and relatively safe route for preclinical studies.[6][7]
Materials:
-
This compound formulated in an appropriate vehicle (e.g., Protocol 1, 2, or 3)
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal to determine the correct dosing volume. Gently restrain the animal.
-
Dose Preparation: Prepare the this compound formulation at the desired concentration. Ensure the solution is clear and free of precipitates.[3] Draw the calculated volume into the syringe.
-
Administration:
-
Securely attach the gavage needle to the syringe.
-
Gently insert the tip of the gavage needle into the animal's mouth, passing it over the tongue towards the esophagus.
-
Advance the needle slowly and smoothly until the tip is in the esophagus.
-
Administer the dose as a single, steady bolus.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as choking or difficulty breathing.
Protocol 2: Intraperitoneal (IP) Injection
IP injection is a common parenteral route that allows for rapid absorption.
Materials:
-
This compound formulated in a sterile, non-irritating vehicle (e.g., Protocol 1 or 2)
-
Sterile needles and syringes (e.g., 23-25 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the animal. Properly restrain the animal to expose the abdomen. For rodents, this is typically done by securing the scruff of the neck and tilting the animal to a head-down position.
-
Dose Preparation: Prepare the sterile this compound formulation. Draw the calculated volume into a sterile syringe.
-
Injection Site Preparation: Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Administration:
-
Insert the needle at a shallow angle into the peritoneal cavity.
-
Gently aspirate to ensure no blood or urine is drawn back, which would indicate improper needle placement.
-
Inject the solution smoothly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of discomfort or adverse reaction at the injection site.
Protocol 3: Intravenous (IV) Injection
IV administration provides the most direct and rapid delivery of a substance into the systemic circulation.[7] This route requires significant technical skill.
Materials:
-
This compound formulated in a sterile, isotonic, and non-hemolytic vehicle (e.g., a modified, sterile version of Protocol 1 or 2, ensuring all components are suitable for IV injection)
-
Sterile needles and syringes (e.g., 27-30 gauge)
-
Restraint device appropriate for the animal and injection site (e.g., tail vein in rodents)
-
Heat lamp or warming pad (to induce vasodilation)
-
70% ethanol or other suitable disinfectant
Procedure:
-
Animal Preparation: Weigh the animal. Place the animal in a suitable restraint device. Warm the injection site (e.g., the tail) with a heat lamp to dilate the blood vessel, making it more visible and accessible.
-
Dose Preparation: Prepare the sterile this compound formulation. Ensure it is a clear solution at room temperature. Draw the calculated volume into a sterile syringe, removing all air bubbles.
-
Injection Site Preparation: Swab the injection site with 70% ethanol.
-
Administration:
-
Align the needle with the vein, with the bevel facing up.
-
Carefully insert the needle into the vein. Successful entry is often indicated by a small flash of blood in the hub of the needle.
-
Inject the solution slowly and steadily. If significant resistance is met or a subcutaneous bleb forms, the needle is not in the vein.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Closely monitor the animal for any immediate adverse reactions.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Administration
Caption: General workflow for this compound administration.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. downstate.edu [downstate.edu]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing XPC-7724 Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
XPC-7724 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1] NaV1.6 channels are predominantly expressed in the central nervous system, particularly in excitatory pyramidal neurons, where they play a crucial role in the initiation and propagation of action potentials.[2] Dysregulation of NaV1.6 activity is implicated in neurological disorders characterized by neuronal hyperexcitability, such as certain forms of epilepsy.[3][4]
This compound exhibits its inhibitory effect by binding to and stabilizing the inactivated state of the NaV1.6 channel.[2][3] This mechanism of action leads to a reduction in neuronal firing, thereby dampening hyperexcitability.[3][4] Notably, this compound displays greater than 100-fold selectivity for NaV1.6 over the NaV1.1 channel, which is primarily expressed in inhibitory interneurons.[2][3] This selectivity profile suggests a targeted therapeutic approach to downregulating excitatory circuits while preserving inhibitory tone.[3]
These application notes provide detailed protocols for a range of in vitro cell culture assays to characterize the efficacy, potency, and cellular effects of this compound. The assays described include direct target engagement via electrophysiology, as well as broader assessments of cell health and neuronal phenotype.
Data Presentation: Potency and Selectivity of this compound
The following tables summarize the inhibitory potency of this compound against various voltage-gated sodium channel isoforms. Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the channel's activity.
Table 1: Inhibitory Potency (IC50) of this compound on Human NaV1.6
| Compound | Target | IC50 (µM) | 95% Confidence Interval (µM) |
| This compound | NaV1.6 | 0.078 | 0.072 - 0.085 |
Data derived from electrophysiology studies on heterologous expression systems.[2][5]
Table 2: Selectivity Profile of this compound Against Other Human NaV Isoforms
| Isoform | Fold-Selectivity vs. NaV1.6 |
| NaV1.1 | >100-fold |
| NaV1.2 | 47-fold |
| NaV1.5 | >100-fold |
Selectivity is calculated as the ratio of IC50 for the specified isoform to the IC50 for NaV1.6.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its cellular effects.
Caption: Mechanism of this compound action on NaV1.6 channel states.
Caption: General experimental workflow for assessing this compound efficacy.
Experimental Protocols
Recommended Cell Lines
Successful assessment of this compound efficacy relies on using appropriate cell models that endogenously or exogenously express NaV1.6.
-
SH-SY5Y (Human Neuroblastoma): These cells endogenously express several NaV isoforms, including NaV1.2 and NaV1.7, and have been shown to express NaV1.6.[6][7] They can be differentiated into a more mature neuronal phenotype, making them suitable for neurite outgrowth and neurotoxicity studies.
-
ND7/23 (Mouse Neuroblastoma x Rat DRG Hybrid): This cell line is a robust model for electrophysiological studies as it expresses high levels of endogenous NaV1.6 and NaV1.7.[8][9][10]
-
HEK293 (Human Embryonic Kidney): These cells have low endogenous NaV expression and are ideal for heterologous expression of human NaV1.6 (SCN8A) for clean electrophysiological characterization and potency determination.[7]
Electrophysiology: Whole-Cell Patch-Clamp Assay
This protocol is the gold standard for determining the potency and mechanism of action of ion channel modulators like this compound. It is typically performed on a cell line heterologously expressing the target channel (e.g., HEK293-hNaV1.6).
Objective: To measure the concentration-dependent inhibition of NaV1.6 currents by this compound and determine its IC50 value.
Materials:
-
HEK293 cells stably expressing hNaV1.6.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Cell Preparation: Plate HEK293-hNaV1.6 cells onto glass coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential where most channels are in the resting state (e.g., -120 mV). To assess state-dependent inhibition, a holding potential that promotes the inactivated state (e.g., -70 mV) is used.
-
-
Voltage Protocol: Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.
-
Compound Application:
-
Obtain a stable baseline current by applying the voltage protocol repeatedly.
-
Perfuse the cell with increasing concentrations of this compound diluted in the external solution. Allow the effect of each concentration to reach steady-state (typically 2-5 minutes).
-
-
Data Analysis:
-
Measure the peak inward current at each this compound concentration.
-
Normalize the current to the baseline (control) current.
-
Plot the normalized current as a function of the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. It is useful for assessing the general cytotoxicity of this compound at high concentrations.
Objective: To determine the effect of this compound on the viability of neuronal cells.
Materials:
-
SH-SY5Y or other suitable neuronal cells.
-
96-well cell culture plates.
-
Complete culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Microplate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 10,000-20,000 cells/well in 100 µL of medium and incubate for 24 hours.[11]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Express viability as a percentage relative to the vehicle-treated control cells.
Cytotoxicity: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, providing a measure of cytotoxicity due to compromised cell membrane integrity.
Objective: To quantify this compound-induced cytotoxicity by measuring LDH release.
Materials:
-
Neuronal cells and 96-well plates.
-
This compound stock solution.
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate, cofactor, and diaphorase).
-
Lysis buffer (provided in kit, for maximum LDH release control).
-
Microplate reader (490 nm absorbance).
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include three sets of controls:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with lysis buffer 30-45 minutes before the assay endpoint.
-
Background: Medium only.
-
-
Sample Collection: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes.[13]
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing supernatant.[14]
-
Incubation and Measurement: Incubate the plate for 20-30 minutes at room temperature, protected from light. Stop the reaction if required by the kit. Measure the absorbance at 490 nm.[15]
-
Data Analysis:
-
Subtract the background absorbance from all values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Apoptosis: Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Objective: To determine if this compound induces apoptosis in neuronal cells.
Materials:
-
Neuronal cells in a white-walled 96-well plate.
-
This compound stock solution.
-
Commercially available luminescent Caspase-Glo® 3/7 Assay kit.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the MTT protocol. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.[16]
-
Incubation: Mix the contents by gentle shaking for 1 minute. Incubate the plate at room temperature for 1-2 hours.[16][17]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as relative luminescence units (RLU) or as a fold-change over the vehicle-treated control.
Apoptosis: Annexin V Staining Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations after treatment with this compound.
Materials:
-
Neuronal cells cultured in 6-well plates.
-
This compound stock solution.
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.
-
Binding Buffer (provided in kit).
-
Propidium Iodide (PI) or 7-AAD viability dye.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed approximately 1 x 10^6 cells per well in 6-well plates, allow them to adhere, and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Wash the collected cells twice with cold PBS.[2]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V.[3]
-
Incubate for 15 minutes at room temperature in the dark.[1]
-
Add 5 µL of PI or 7-AAD staining solution and 400 µL of 1X Binding Buffer.[1]
-
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.br]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Reducing Nav1.6 expression attenuates the pathogenesis of Alzheimer's disease by suppressing BACE1 transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NaV1.6 and NaV1.7 channels are major endogenous voltage-gated sodium channels in ND7/23 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4.6. Cell Growth Assays [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. Apoptosis [promega.sg]
- 17. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging with XPC-7724 in Neurological Models
Disclaimer: The following application note describes a hypothetical in vivo imaging agent, XPC-7724-IMG , based on the known properties of the selective NaV1.6 channel inhibitor, this compound. Currently, there is no publicly available information to suggest that this compound has been developed or utilized as an in vivo imaging agent. This document is intended to serve as a conceptual guide for researchers interested in the principles of developing and applying a selective NaV1.6 imaging probe in neurological models.
Introduction
Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in neurons. The specific isoform, NaV1.6, encoded by the SCN8A gene, is highly expressed in excitatory neurons and plays a significant role in neuronal excitability.[1] Dysregulation of NaV1.6 function has been implicated in various neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.[2] this compound is a small molecule inhibitor that demonstrates high selectivity for the NaV1.6 channel, with an IC50 value of 0.078 µM.[3] It exhibits over 100-fold selectivity against NaV1.1 channels, which are predominantly found in inhibitory neurons.[2] This unique profile makes the pharmacological scaffold of this compound an attractive candidate for the development of a targeted in vivo imaging agent.
This application note details the hypothetical use of This compound-IMG , a derivative of this compound conjugated to a near-infrared (NIR) fluorophore, for non-invasive in vivo fluorescence imaging of NaV1.6 channel distribution and density in preclinical neurological models. Such a tool could provide invaluable insights into the pathophysiology of neurological diseases and aid in the development of novel therapeutics.
Principle of the Method
The in vivo imaging application of this compound-IMG is based on its high affinity and selectivity for the NaV1.6 sodium channel. When administered systemically, this compound-IMG is expected to cross the blood-brain barrier and bind to NaV1.6 channels in the central nervous system. The conjugated NIR fluorophore allows for the detection and quantification of this binding using in vivo fluorescence imaging systems. The intensity of the fluorescence signal is proportional to the density of NaV1.6 channels in a given brain region, enabling the non-invasive assessment of channel expression and distribution in live animal models of neurological disorders.
Signaling Pathway
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| This compound-IMG (Hypothetical) | N/A | N/A |
| Anesthetic (e.g., Isoflurane) | Various | --- |
| Saline, sterile, injectable grade | Various | --- |
| Animal model of neurological disease | e.g., The Jackson Laboratory | --- |
| Control (wild-type) animals | e.g., Charles River | --- |
| In vivo fluorescence imaging system | e.g., LI-COR, PerkinElmer | --- |
| Data analysis software | Provided with imaging system | --- |
Experimental Protocols
Animal Handling and Preparation
-
Acclimate animals to the housing facility for at least one week prior to imaging experiments.
-
Provide ad libitum access to food and water.
-
On the day of imaging, weigh each animal to determine the correct dose of this compound-IMG.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance) in an induction chamber.
-
Once anesthetized, transfer the animal to the imaging system's heated stage to maintain body temperature.
-
Confirm proper anesthetic depth by monitoring respiratory rate and lack of response to a toe pinch.
This compound-IMG Administration
-
Prepare a stock solution of this compound-IMG in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3]
-
Dilute the stock solution with sterile saline to the final desired concentration for injection.
-
Administer this compound-IMG via intravenous (tail vein) injection. A typical dose might range from 1 to 10 mg/kg, but this should be optimized for the specific animal model and imaging system.
-
Record the time of injection.
In Vivo Fluorescence Imaging
-
Place the anesthetized animal in the in vivo imaging system.
-
Acquire a baseline (pre-injection) image to assess background autofluorescence.
-
Following injection of this compound-IMG, acquire a series of images at various time points (e.g., 15 min, 30 min, 1, 2, 4, 6, and 24 hours post-injection) to determine the optimal imaging window for maximal signal-to-background ratio.
-
Set the imaging parameters (excitation/emission wavelengths, exposure time, binning) according to the specifications of the NIR fluorophore conjugated to this compound-IMG and the sensitivity of the imaging system.
-
Acquire both a white light image for anatomical reference and a fluorescence image at each time point.
Data Analysis
-
Co-register the fluorescence and white light images.
-
Define regions of interest (ROIs) over the brain and other relevant organs.
-
Quantify the average fluorescence intensity within each ROI.
-
Correct for background fluorescence by subtracting the signal from a non-target tissue or the pre-injection image.
-
Normalize the fluorescence signal to a reference tissue or to the injected dose to allow for comparison between animals.
-
Compare the fluorescence signal in the brains of the neurological model animals to that of the wild-type controls.
References
Troubleshooting & Optimization
XPC-7724 Technical Support Center: Troubleshooting Solubility and Precipitation
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility and precipitation challenges encountered when working with XPC-7724, a selective Nav1.6 channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
For in vitro experiments, it is recommended to use Dimethyl Sulfoxide (DMSO) to prepare a stock solution of this compound. A concentration of 100 mg/mL (206.78 mM) can be achieved.[1] It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility.[1] Ultrasonic agitation may be required to fully dissolve the compound.[1]
Q2: My this compound is precipitating out of the stock solution. What should I do?
If you observe precipitation in your DMSO stock solution, gentle heating and/or sonication can be used to redissolve the compound.[1] To prevent precipitation, it is recommended to store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles, which can contribute to product inactivation and precipitation.[1]
Q3: I am preparing a working solution for in vivo experiments and the compound is crashing out. How can I improve its solubility?
For in vivo formulations, a multi-component solvent system is often necessary to maintain the solubility of this compound. It is critical to first prepare a clear stock solution in an appropriate solvent (like DMSO) before adding co-solvents sequentially.[1] If precipitation or phase separation occurs during the preparation of the working solution, gentle heating and sonication can be employed to aid dissolution.[1] It is also recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1]
In Vitro Solubility Data
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 206.78 mM | Requires sonication; use of new, anhydrous DMSO is critical.[1] |
In Vivo Formulation Protocols
The following table outlines tested solvent systems for preparing this compound for in vivo administration. The percentages represent the volumetric ratio of each solvent in the final solution.[1]
| Protocol | Solvent Composition | Solubility | Result |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution[1] |
Experimental Protocols
Protocol for Preparing a 1 mL Working Solution (Based on In Vivo Protocol 1)
-
Prepare a 25 mg/mL DMSO stock solution: Dissolve the required amount of this compound in anhydrous DMSO.
-
Initial Mixture: To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly until the solution is homogenous.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until evenly distributed.
-
Final Dilution: Add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Concentration: This procedure will yield a 2.5 mg/mL working solution of this compound.
Visual Guides
This compound Dissolution Workflow
References
Technical Support Center: Optimizing XPC-7724 Concentration for Patch Clamp Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use XPC-7724 in patch clamp experiments. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel Nav1.6.[1] It exhibits high selectivity for Nav1.6 over other sodium channel isoforms, particularly Nav1.1.[2]
Q2: What is the mechanism of action of this compound?
This compound acts by binding to and stabilizing the inactivated state of the Nav1.6 channel. This state-dependent inhibition means that the compound has a higher affinity for channels that are already in an inactivated state, which is more prevalent at depolarized membrane potentials.
Q3: What is the recommended starting concentration range for this compound in patch clamp experiments?
Based on its reported IC50 of 0.078 µM for Nav1.6, a good starting concentration range for initial experiments is between 10 nM and 1 µM. To construct a dose-response curve, it is advisable to test concentrations spanning at least three orders of magnitude around the IC50 (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
Q4: How should I prepare a stock solution of this compound?
This compound is a hydrophobic compound. It is recommended to prepare a high-concentration stock solution in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). For example, a 10 mM stock solution in 100% DMSO can be prepared and stored in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What is the appropriate vehicle control for this compound experiments?
When using a DMSO stock solution, the vehicle control should be the same final concentration of DMSO in the extracellular solution as used for the this compound application. It is crucial to keep the final DMSO concentration consistent across all experimental conditions and as low as possible (ideally ≤ 0.1%) to avoid off-target effects of the solvent.
Q6: What are the expected effects of this compound on neuronal action potentials?
As an inhibitor of Nav1.6, which plays a key role in action potential initiation and propagation, this compound is expected to reduce neuronal excitability. This may manifest as a decrease in action potential firing frequency, an increase in the threshold for action potential generation, and potentially alterations in the action potential waveform, such as a reduction in the rate of rise.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
-
Prepare Serial Dilutions:
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
-
Prepare Final Working Solutions:
-
Prepare the final working concentrations of this compound by diluting the intermediate DMSO stocks into the extracellular recording solution.
-
Crucially, ensure the final concentration of DMSO is identical across all working solutions and the vehicle control (e.g., 0.1%).
-
For example, to make a 1 µM working solution with a final DMSO concentration of 0.1%, add 1 µL of a 1 mM intermediate stock to 999 µL of extracellular solution.
-
For the vehicle control, add 1 µL of 100% DMSO to 999 µL of extracellular solution.
-
Vortex all final working solutions gently before use.
-
Protocol 2: Whole-Cell Patch Clamp Recording and this compound Application
-
Cell Preparation:
-
Prepare cultured neurons or acute brain slices according to your standard laboratory protocol.
-
Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF) or the appropriate extracellular solution.
-
-
Establish Whole-Cell Configuration:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.
-
Approach a healthy neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for at least 5 minutes before beginning recordings.
-
-
Baseline Recording:
-
In voltage-clamp or current-clamp mode, record baseline channel activity or neuronal firing for a stable period (e.g., 3-5 minutes) while perfusing with the vehicle control solution.
-
-
This compound Application:
-
Switch the perfusion system to the desired concentration of this compound working solution.
-
Continuously perfuse the cell with the this compound solution and record the effect on the parameter of interest (e.g., sodium current amplitude, action potential firing rate).
-
Apply the compound until a steady-state effect is observed.
-
-
Washout:
-
Switch the perfusion back to the vehicle control solution to wash out the compound.
-
Continue recording to assess the reversibility of the drug's effect.
-
-
Dose-Response:
-
To generate a dose-response curve, apply increasing concentrations of this compound to the same cell, with a washout period between each application, or use a separate cell for each concentration.
-
Data Presentation
Table 1: Recommended Concentration Range for this compound in Patch Clamp Experiments
| Parameter | Recommended Concentration | Notes |
| Initial Screening | 100 nM - 1 µM | A good starting point to observe a significant effect based on the IC50. |
| Dose-Response Curve | 1 nM - 10 µM | Use a logarithmic scale with at least 5 concentrations. |
| Vehicle Control | Match DMSO concentration | Essential for validating that the observed effects are due to this compound. |
Table 2: Summary of this compound Properties
| Property | Value | Reference |
| Target | Nav1.6 | [1] |
| IC50 (Nav1.6) | 0.078 µM | [1] |
| Mechanism of Action | Stabilizes inactivated state | |
| Solvent for Stock | DMSO | |
| Storage | -20°C (short-term), -80°C (long-term) |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect of this compound | Incorrect holding potential: The inhibitory effect of this compound is state-dependent and is more potent at depolarized potentials where more channels are in the inactivated state. | Adjust the holding potential to a more depolarized level (e.g., -70 mV or -60 mV) to favor the inactivated state of Nav1.6 channels. |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Use a fresh aliquot of the this compound stock solution for each experiment. | |
| Low concentration: The concentration of this compound may be too low to elicit a response. | Increase the concentration of this compound. | |
| Precipitation of this compound in the perfusion system | Low solubility in aqueous solution: this compound is hydrophobic and may precipitate out of the extracellular solution at higher concentrations. | Ensure the final DMSO concentration is sufficient to maintain solubility (though it should still be kept as low as possible). Gently warm the working solution to 37°C. Visually inspect the perfusion lines for any signs of precipitation. |
| Unstable recording or loss of seal during drug application | Mechanical instability: The switch in perfusion solutions may cause mechanical disturbances. | Ensure the perfusion system is stable and the flow rate is consistent between the vehicle and drug solutions. |
| Off-target effects of DMSO: High concentrations of DMSO can affect membrane integrity. | Verify that the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%). | |
| Irreversible effect after washout | Slow dissociation: this compound may have a slow off-rate from the Nav1.6 channel. | Extend the washout period and monitor for recovery. |
| Compound accumulation: The hydrophobic nature of the compound may lead to its accumulation in the tubing of the perfusion system. | Thoroughly flush the perfusion system with the vehicle control solution and then with distilled water after each experiment. |
Visualizations
Caption: Mechanism of action of this compound on the Nav1.6 sodium channel.
Caption: Experimental workflow for applying this compound in patch clamp.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
Interpreting unexpected electrophysiological results with XPC-7724
Welcome to the technical support center for XPC-7724. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected electrophysiological results and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the voltage-gated sodium channel NaV1.6, with an IC50 of 0.078 μM.[1] It also shows inhibitory activity against NaV1.2.[2][3][4] By targeting these channels, which are highly expressed in excitatory pyramidal neurons, this compound reduces neuronal excitability.[2][3][5] The compound binds to and stabilizes the inactivated state of the sodium channels.[2][3] It displays over 100-fold selectivity against NaV1.1 channels, which are predominantly found in inhibitory neurons, thereby preserving inhibitory activity in the brain.[2][3][5]
Q2: What is the expected electrophysiological effect of this compound on neurons?
A2: The expected effect of this compound is a reduction in the excitability of neurons. This is achieved by inhibiting the firing of action potentials in cortical excitatory pyramidal neurons, without significantly affecting the fast-spiking inhibitory interneurons.[3][5] This selectivity is due to its potent inhibition of NaV1.6 and NaV1.2 channels.[2][3][4]
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound can be prepared in several ways depending on your experimental needs. For a stock solution, it can be dissolved in DMSO. One common method for preparing a saline solution is to first dissolve this compound in 10% DMSO, then add 40% PEG300, 5% Tween-80, and 45% saline.[1] It is important to add each solvent sequentially.[1] If you observe any precipitation, gentle heating and/or sonication can be used to help dissolve the compound.[1]
Q4: What are the recommended storage conditions for this compound?
A4: For long-term storage, a stock solution of this compound should be kept at -80°C, where it is stable for up to 6 months.[1] For shorter-term storage, it can be kept at -20°C for up to one month.[1]
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes when studying the effects of this compound.
Issue 1: No discernible effect on neuronal firing or sodium currents.
If you are not observing the expected inhibitory effects of this compound, consider the following troubleshooting steps.
-
Solution Integrity and Concentration:
-
Confirm the final concentration of this compound in your experimental setup.
-
Ensure that the compound has not precipitated out of solution, especially after dilution in aqueous buffers.
-
Prepare fresh dilutions for each experiment to rule out degradation.
-
-
Cell Health and Seal Quality:
-
Voltage Protocol:
-
The inhibitory effect of this compound is state-dependent, with a higher affinity for the inactivated state of the sodium channel.[2][3]
-
Ensure your voltage protocol sufficiently populates the inactivated state. This can be achieved by using a holding potential that is more depolarized than the typical resting membrane potential.
-
Issue 2: High variability in results between experiments.
-
Inconsistent Solution Preparation:
-
Small variations in the preparation of this compound solutions can lead to different effective concentrations.
-
Standardize your solution preparation protocol and ensure thorough mixing.
-
-
Temperature Fluctuations:
-
Cell Passage Number:
-
The expression levels of ion channels can change with increasing cell passage numbers in cultured cell lines.
-
Use cells within a consistent and low passage number range for all experiments.
-
Issue 3: Unexpected off-target effects are observed.
While this compound is selective for NaV1.6 and NaV1.2, off-target effects can sometimes be observed, especially at higher concentrations.
-
Concentration Range:
-
If you are using high concentrations of this compound, consider performing a dose-response curve to determine if the unexpected effects are concentration-dependent.
-
Stick to a concentration range that is appropriate for selective targeting of NaV1.6 and NaV1.2.
-
-
Control Experiments:
-
Include appropriate positive and negative controls in your experiments.
-
For example, when studying cardiac ion channels, reference drugs like terfenadine (B1681261) or cisapride (B12094) can be used for hERG channels, and verapamil (B1683045) for CaV1.2 channels.[6][7]
-
Data Presentation
Table 1: Inhibitory Potency of this compound on Voltage-Gated Sodium Channels
| Channel Isoform | IC50 (μM) | Cell Line |
| NaV1.6 | 0.078 | Stably transfected |
| NaV1.2 | Data not specified | Stably transfected |
| NaV1.1 | >100-fold less potent | Stably transfected |
This table summarizes the reported inhibitory potency of this compound on different sodium channel isoforms.[1][2][3]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.6 Inhibition
This protocol is a general guideline for assessing the inhibitory effect of this compound on NaV1.6 channels expressed in a stable cell line.
-
Cell Preparation:
-
Culture cells stably expressing human NaV1.6 in appropriate media.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
-
Recording:
-
Obtain whole-cell patch-clamp recordings using an appropriate amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Maintain a gigaohm seal (≥1 GΩ) throughout the recording.[6][7]
-
Compensate for series resistance (typically 80-90%) to minimize voltage errors.[8]
-
-
Voltage Protocol:
-
Hold the cell at a membrane potential of -120 mV.
-
Apply a depolarizing pulse to 0 mV for 20 ms (B15284909) to elicit a sodium current.
-
To assess the voltage dependence of inhibition, vary the holding potential (e.g., from -90 mV to -70 mV) in a stepwise manner.[2]
-
-
Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of various concentrations of this compound.
-
Calculate the fractional block at each concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value.[6]
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action for this compound and a troubleshooting workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. scientifica.uk.com [scientifica.uk.com]
Navigating Variability in XPC-7724 In Vivo Efficacy Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing potential variability in in vivo efficacy studies involving XPC-7724. The following troubleshooting guides and frequently asked questions (FAQs) are designed to proactively identify and mitigate common sources of experimental inconsistency.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.6.[1][2][3] It demonstrates high selectivity (greater than 100-fold) against other sodium channel subtypes, such as Nav1.1, which is predominantly expressed in inhibitory neurons.[1][2] By selectively targeting Nav1.6, which is abundant in excitatory pyramidal neurons, this compound reduces neuronal hyperexcitability.[1][4] Its mechanism of action involves binding to and stabilizing the inactivated state of the channel.[1][2][4] While primarily investigated for neurological disorders such as epilepsy, its role in other therapeutic areas is a subject of ongoing research.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the voltage-gated sodium channel Nav1.6.[1][3] It binds to the channel and stabilizes its inactivated state, which in turn reduces the firing of excitatory neurons.[1][2] This high selectivity for Nav1.6 over other isoforms like Nav1.1 is a key feature of its molecular profile.[1]
Q2: We are observing significant inter-animal variability in tumor growth inhibition. What are the potential causes?
A2: Inter-animal variability is a common challenge in in vivo studies and can stem from multiple sources. Key factors to consider include:
-
Animal Health and Stress: Underlying health issues or stress can significantly impact study outcomes.
-
Tumor Implantation Technique: Inconsistent cell numbers, implantation sites, or techniques can lead to variable tumor establishment and growth.
-
Drug Administration: Inaccuracies in dosing, formulation inconsistencies, or variability in the route of administration can affect drug exposure.
-
Genetic Drift of Cell Lines: Over time, cancer cell lines can exhibit genetic drift, leading to altered growth characteristics and drug sensitivity.
-
Microbiome Differences: The gut microbiome can influence therapeutic efficacy, and variations between animals can contribute to different responses.
Q3: How critical is the formulation of this compound for in vivo studies?
A3: The formulation is critical for ensuring consistent bioavailability and exposure. This compound is a small molecule that may require specific solvents for complete dissolution. For instance, protocols using DMSO, PEG300, Tween-80, and saline have been suggested to achieve a clear solution.[3] It is imperative to use a consistent and validated formulation protocol for all animals in a study to minimize variability in drug exposure. Any precipitation or phase separation of the compound during preparation should be addressed, potentially with gentle heating or sonication.[3]
Q4: Can the choice of animal model influence the efficacy of this compound?
A4: Absolutely. The choice of animal model is a critical factor. For oncology studies, patient-derived xenografts (PDXs) are often more predictive of clinical efficacy than traditional cell line-derived xenografts.[5] The expression level of Nav1.6 in the selected tumor model could also be a crucial determinant of this compound's efficacy. It is recommended to characterize the expression of the target in your chosen model.
Troubleshooting Guides
Issue 1: Inconsistent Pharmacokinetic (PK) Profile
If you are observing high variability in the plasma concentrations of this compound between animals, consider the following:
| Potential Cause | Troubleshooting Steps |
| Formulation Issues | Ensure the formulation is prepared consistently for every experiment. Check for any precipitation or phase separation before administration.[3] Validate the solubility and stability of this compound in the chosen vehicle. |
| Dosing Accuracy | Calibrate all equipment used for dose preparation and administration. Ensure the route of administration (e.g., oral gavage, intravenous) is performed consistently and by trained personnel. |
| Animal Fasting Status | Variations in food intake can affect drug absorption. Standardize the fasting period for all animals before dosing. |
| Metabolic Differences | Be aware of potential age and sex differences in drug metabolism within your animal cohort. |
Issue 2: Lack of Expected Efficacy
If this compound is not demonstrating the expected in vivo efficacy, systematically evaluate these factors:
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Dose | Conduct a dose-response study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose.[6] |
| Insufficient Target Engagement | Confirm the expression of Nav1.6 in your tumor model. Consider performing pharmacodynamic (PD) studies to measure target engagement in the tumor tissue at different time points after dosing. |
| Rapid Drug Metabolism | Analyze the pharmacokinetic profile to determine if the drug is being cleared too quickly to maintain therapeutic concentrations.[7] Consider adjusting the dosing schedule (e.g., more frequent administration). |
| Tumor Microenvironment | The tumor microenvironment can create barriers to drug penetration and efficacy.[8] Evaluate factors such as hypoxia and interstitial fluid pressure in your model if possible. |
| Drug Resistance | Investigate potential mechanisms of acquired resistance in the tumor cells, such as alterations in drug efflux pumps or activation of bypass signaling pathways.[9] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study Design
-
Animal Model Selection: Choose an appropriate tumor model (e.g., cell line-derived xenograft, patient-derived xenograft) and characterize the expression of Nav1.6.
-
Group Allocation: Randomize animals into control and treatment groups based on tumor volume and body weight to minimize bias.[10] A typical study might include a vehicle control group, a positive control (standard-of-care), and multiple this compound dose groups.
-
Drug Formulation and Administration: Prepare the this compound formulation consistently. A sample formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] Administer the drug via the intended clinical route.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor animal health daily.
-
Endpoint: Define clear study endpoints, such as a specific tumor volume, a predetermined time point, or signs of toxicity.
-
Data Analysis: Analyze tumor growth inhibition and any changes in body weight. Statistical analysis should be performed to determine the significance of the findings.
Protocol 2: Pharmacokinetic (PK) Study
-
Animal Groups: Use a sufficient number of animals per time point to obtain robust data.
-
Dosing: Administer a single dose of this compound.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-dose.
-
Plasma Preparation: Process blood samples to obtain plasma and store them appropriately (e.g., -80°C).
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.
-
Data Analysis: Calculate key PK parameters, including Cmax, Tmax, AUC, and half-life.
Visualizations
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
Best practices for long-term stability of XPC-7724 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for ensuring the long-term stability of XPC-7724 solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound solutions, offering potential causes and solutions in a question-and-answer format.
Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?
Possible Causes:
-
Exceeded Solubility Limit: The concentration of your stock solution may be too high for the solvent to maintain solubility at lower temperatures.
-
Improper Thawing: Rapid thawing can lead to uneven temperature distribution and cause the compound to fall out of solution.
-
Solvent Evaporation: Over time, solvent may have evaporated from your stock solution, increasing the effective concentration of this compound.
Solutions:
-
Slow Thawing: Thaw your frozen stock solution slowly at room temperature or on ice.
-
Gentle Vortexing: Once thawed, vortex the solution gently to ensure it is fully dissolved.
-
Sonication: If precipitation persists, brief sonication in a water bath may help to redissolve the compound.[1]
-
Lower Concentration: Consider preparing and storing stock solutions at a slightly lower concentration to reduce the risk of precipitation.
-
Fresh Preparation: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
Possible Causes:
-
Degradation in Aqueous Buffer: Small molecules can be unstable in aqueous solutions, especially at physiological pH and temperature (37°C).
-
Repeated Freeze-Thaw Cycles: Each freeze-thaw cycle can introduce moisture and potentially degrade the compound.
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to ambient light.
-
Oxidation: Exposure to air can lead to oxidation of the compound.
Solutions:
-
Prepare Fresh Dilutions: For aqueous-based experiments, prepare fresh working solutions from your stock solution for each experiment.
-
Aliquot Stock Solutions: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1]
-
Protect from Light: Store this compound solutions in amber vials or wrap clear vials in foil to protect them from light.
-
Use Inert Gas: For long-term storage of stock solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q3: The color of my this compound solution has changed. Is it still usable?
Possible Cause:
-
Chemical Degradation: A change in color often indicates that the chemical structure of the compound has been altered through degradation or oxidation.
Solution:
-
Do Not Use: It is strongly recommended to discard any solution that has changed color and prepare a fresh one. Using a potentially degraded compound will lead to unreliable and uninterpretable results.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the long-term stability and handling of this compound solutions.
Q1: What is the recommended solvent for preparing this compound stock solutions?
Based on available data, Dimethyl Sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of this compound.[1] For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline have been reported.[1]
Q2: How should I store my this compound stock solutions for long-term stability?
For optimal long-term stability, it is recommended to store DMSO stock solutions of this compound under the following conditions:
Always store solutions in tightly sealed vials to prevent solvent evaporation and moisture absorption.
Q3: Can I store this compound in aqueous buffers?
It is generally not recommended to store small molecules in aqueous buffers for extended periods, as the stability can be compromised. Prepare fresh dilutions in your experimental buffer from a concentrated stock solution immediately before use.
Q4: How many times can I freeze and thaw my this compound stock solution?
To maintain the integrity of the compound, it is best to avoid repeated freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is the most effective way to prevent degradation from repeated temperature changes.
Q5: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the voltage-gated sodium channel NaV1.6, with weaker activity against NaV1.2. It functions by binding to the inactivated state of the channel, thereby stabilizing it and reducing neuronal excitability. This selective inhibition of sodium channels in excitatory neurons is being investigated for the treatment of neurological disorders such as epilepsy.
Data on Storage and Solubility
| Parameter | Condition | Recommendation/Data |
| Stock Solution Storage | -80°C | Stable for up to 6 months[1] |
| -20°C | Stable for up to 1 month[1] | |
| Recommended Solvent | Stock Solution | DMSO[1] |
| In Vivo Formulation 1 | Solvents | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
| Solubility | ≥ 2.5 mg/mL (5.17 mM)[1] | |
| In Vivo Formulation 2 | Solvents | 10% DMSO, 90% (20% SBE-β-CD in Saline) |
| Solubility | ≥ 2.5 mg/mL (5.17 mM)[1] | |
| In Vivo Formulation 3 | Solvents | 10% DMSO, 90% Corn Oil |
| Solubility | ≥ 2.5 mg/mL (5.17 mM)[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Buffer
This protocol provides a general method to assess the stability of this compound in your specific aqueous experimental buffer using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound or concentrated stock solution in DMSO
-
Your aqueous experimental buffer (e.g., PBS, cell culture medium)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Analytical HPLC system with a UV detector and a suitable column (e.g., C18)
Procedure:
-
Prepare a fresh working solution of this compound in your experimental buffer at the final concentration used in your assays.
-
Timepoint T=0: Immediately after preparation, inject an aliquot of the working solution into the HPLC system to obtain an initial chromatogram. The area of the peak corresponding to this compound at T=0 will serve as your 100% reference.
-
Incubate the working solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 1, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC using the same method as for the T=0 sample.
-
Analyze the data: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area of the parent compound, potentially with the appearance of new peaks, indicates degradation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound on NaV1.6 channels.
Caption: Workflow for assessing the stability of this compound in solution.
References
Optimizing stimulation frequency for use-dependent block of XPC-7724
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use-dependent block of XPC-7724.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channels NaV1.6 and NaV1.2.[1][2][3] Its mechanism of action is not typical use-dependence, but rather a strong preference for the inactivated state of the channel.[1] The compound binds to and stabilizes the inactivated state of these channels, thereby reducing the activity of excitatory neurons.[2][3]
Q2: Does high-frequency stimulation increase the potency of this compound?
A2: Contrary to what is often expected for NaV channel blockers used in conditions of hyperexcitability, studies have shown that this compound does not exhibit a significant increase in potency with high-frequency stimulation when the membrane voltage is held at the half-inactivation potential (V0.5).[1] The primary determinant of its blocking efficacy is the conformational state of the channel (i.e., inactivated vs. resting), rather than the frequency of channel opening.
Q3: How should I design my experiment to maximize the blocking effect of this compound?
A3: To maximize the blocking effect of this compound, it is crucial to design your protocol to favor the inactivated state of the NaV channels. This can be achieved by holding the cell membrane at a relatively depolarized potential. A more than 1000-fold increase in potency is observed when the channels are maintained in an inactivated state compared to a hyperpolarized, resting state.[1]
Q4: What are the key differences between this compound and traditional NaV channel blockers like carbamazepine (B1668303) and phenytoin?
A4: this compound exhibits higher potency, longer residency times, and slower off-rates compared to carbamazepine and phenytoin.[2][3] Furthermore, this compound is highly selective for NaV1.6 and NaV1.2, with over 100-fold selectivity against NaV1.1, which is predominantly expressed in inhibitory neurons.[1][2] This selectivity for channels on excitatory neurons is a key distinguishing feature.[1][2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Minimal or no observed block with this compound application. | The holding potential is too hyperpolarized, favoring the resting state of the NaV channels. | Adjust the holding potential to a more depolarized level to promote the inactivated state of the channels. The potency of this compound is highly dependent on the membrane potential.[1] |
| Inconsistent results between experimental days. | Variability in the resting membrane potential of the cells being tested. | Carefully monitor and control the resting membrane potential of your cells. Small variations in membrane potential can significantly impact the proportion of channels in the inactivated state and thus the apparent potency of this compound.[1] |
| Precipitation of this compound in the recording solution. | Poor solubility of the compound in the aqueous buffer. | Ensure proper dissolution of this compound. It may be necessary to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the final recording solution. Gentle heating or sonication can aid dissolution.[4] |
Experimental Protocols
Protocol 1: Determining the Voltage-Dependence of this compound Inhibition
This protocol is designed to assess the potency of this compound at different membrane potentials to confirm its inactivated-state dependence.
Materials:
-
Cells expressing the NaV channel of interest (e.g., HEK293 cells stably expressing human NaV1.6).
-
Whole-cell patch-clamp setup.
-
Internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.3 with CsOH).
-
External solution (e.g., containing in mM: 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH 7.3 with NaOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Establish a whole-cell patch-clamp recording.
-
To determine the voltage of half-maximal inactivation (V0.5), apply a series of depolarizing pre-pulses (e.g., for 500 ms) to various potentials, followed by a test pulse to a fixed potential (e.g., 0 mV) to measure the available current.
-
To assess the state-dependent potency, hold the cell at a hyperpolarized potential (e.g., -120 mV, where channels are predominantly in the resting state) and apply a test pulse.
-
Apply a range of this compound concentrations and measure the tonic block at this hyperpolarized potential.
-
Repeat the concentration-response curve at a depolarized holding potential (e.g., a potential near the V0.5 of inactivation, where a significant fraction of channels are in the inactivated state).
-
Compare the IC50 values obtained at the two different holding potentials. A significant leftward shift in the IC50 curve at the depolarized potential indicates a preference for the inactivated state.
Data Presentation
Table 1: Voltage-Dependent Potency of this compound on NaV1.6
| Holding Potential | Channel State | This compound IC50 (µM) | Fold-Difference |
| -120 mV | Resting | >100 | >1000 |
| Near V0.5 (-76.5 mV) | Inactivated | 0.078 |
This table summarizes data indicating the strong preference of this compound for the inactivated state of the NaV1.6 channel.[1]
Visualizations
Caption: Workflow for determining state-dependent inhibition.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: XPC-7724 & Patch Clamp Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using XPC-7724 in patch clamp experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.6, with an IC50 of 0.078 µM.[1] It demonstrates over 100-fold selectivity for Nav1.6 and Nav1.2 channels, which are predominantly found in excitatory pyramidal neurons, compared to Nav1.1 channels, which are mainly expressed in inhibitory neurons.[2][3][4] this compound acts by binding to and stabilizing the inactivated state of the Nav1.6 channel, thereby reducing the activity of excitatory neurons.[2][3][4] This mechanism suggests a strong preference for interacting with the channel in its inactivated state.[2][5]
Q2: Are there any known direct effects of this compound on cell membranes that could interfere with gigaseal formation?
Currently, there is no direct evidence in the public domain to suggest that this compound directly alters cell membrane properties in a way that would interfere with gigaseal formation. Its known mechanism of action is specific to the Nav1.6 sodium channel.[1][2][3] However, any compound, including this compound, when used in patch clamp experiments, could potentially have indirect effects on cell health or membrane stability, which are crucial for a stable seal.
Q3: My gigaseal becomes unstable after perfusing my cells with this compound. What are the potential causes?
Instability of a gigaseal after the application of any compound can be attributed to several factors. While there are no specific reports of this compound causing seal instability, general principles of patch clamp troubleshooting should be considered:
-
Cell Health: The overall health of the cell is critical for maintaining a stable seal.[6][7] If the cell is unhealthy, the seal is more likely to degrade over time. Prolonged exposure to any experimental compound can affect cell viability.
-
Mechanical Instability: Perfusion can introduce mechanical instability to the recording setup.[6] Ensure your perfusion system is stable and does not cause vibrations or significant changes in the bath level.
-
Compound Precipitation: Ensure that this compound is fully dissolved in your extracellular solution and that the final concentration of the solvent (e.g., DMSO) is minimal and does not affect the cell membrane or seal integrity.[1]
-
Indirect Effects on Membrane Potential: As this compound is a potent Nav1.6 inhibitor, it will affect the firing properties of excitatory neurons.[2] While not directly linked to seal stability, significant changes in cell excitability and ion flux could indirectly impact the cell's ability to maintain a stable membrane patch.
Q4: Can the solvent used for this compound affect seal formation?
Yes, the solvent used to dissolve this compound can impact seal formation. This compound is soluble in DMSO.[1] It is crucial to use a final DMSO concentration that is as low as possible (typically ≤ 0.1%) in your recording solution, as higher concentrations can be detrimental to cell membranes and seal stability. Always prepare a vehicle control with the same final concentration of the solvent to isolate the effects of the compound from those of the solvent.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues with achieving and maintaining a high-resistance seal during patch clamp experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Failure to achieve a gigaseal (>1 GΩ) in the presence of this compound. | Contamination of the pipette tip or cell surface. | Ensure all solutions are filtered (0.22 µm filter) and that the pipette glass is clean.[8] Apply slight positive pressure to the pipette as it approaches the cell to clear debris.[9] |
| Inappropriate pipette geometry. | The shape, size, and smoothness of the pipette tip are critical for seal formation.[7] Pipette resistance should be appropriate for the cell type being patched (typically 3-7 MΩ).[10] Fire-polishing the pipette tip can help create a smoother surface, which can improve seal resistance.[7] | |
| Unhealthy cells. | Ensure cells are healthy and not compromised.[6][10] Check the osmolarity of your internal and external solutions to prevent osmotic stress.[7] | |
| Gigaseal is unstable and deteriorates over time after this compound application. | Mechanical instability of the recording setup. | Check for vibrations from the perfusion system, microscope, or micromanipulator.[6][7] Ensure the slice or coverslip is securely anchored. |
| Poor cell health. | Long recording times or the cumulative effect of the compound could be affecting cell viability. Try to obtain recordings more quickly after seal formation or reduce the incubation time with the compound if possible. | |
| High solvent concentration. | If using a stock solution of this compound in DMSO, ensure the final concentration of DMSO in the bath is minimal (ideally ≤ 0.1%). | |
| Indirect effects of Nav1.6 inhibition. | While speculative, prolonged inhibition of Nav1.6 could lead to changes in intracellular ion concentrations that might affect membrane stability. Monitor the cell's overall appearance and holding current for any signs of deterioration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation: Dissolve this compound in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).[1] Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the this compound stock solution. Dilute the stock solution into the extracellular recording solution to achieve the desired final concentration. Ensure the final DMSO concentration is as low as possible (e.g., ≤ 0.1%). Vortex the working solution gently to ensure the compound is fully dissolved.
Protocol 2: Whole-Cell Patch Clamp Recording with this compound Application
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with internal solution. If necessary, fire-polish the pipette tips to create a smooth surface.
-
Cell Approach and Seal Formation: Approach the target cell with the pipette while applying gentle positive pressure. Once the pipette tip is close to the cell membrane, release the positive pressure. Apply gentle negative pressure to facilitate the formation of a gigaseal (>1 GΩ).
-
Establish Whole-Cell Configuration: After achieving a stable gigaseal, apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell recording configuration.
-
Baseline Recording: Record baseline electrophysiological parameters (e.g., resting membrane potential, action potential firing, sodium currents) for a stable period before applying the compound.
-
This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Record the effects of this compound on the electrophysiological parameters of interest.
-
Washout: If required, perfuse the chamber with the control extracellular solution to wash out the compound and observe any reversal of its effects.
Visualizations
Caption: Troubleshooting workflow for patch clamp seal formation.
Caption: Mechanism of action of this compound on the Nav1.6 channel.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 9. benchchem.com [benchchem.com]
- 10. docs.axolbio.com [docs.axolbio.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cardiotoxicity when working with selective Nav1.6 inhibitors. The following information is intended to support preclinical safety assessment and is not a substitute for regulatory guidance.
Frequently Asked Questions (FAQs)
Q1: Why is cardiotoxicity a concern for selective Nav1.6 inhibitors?
While Nav1.6 is primarily expressed in the central and peripheral nervous systems, it is also present in cardiac tissue.[1] Although the predominant cardiac sodium channel is Nav1.5, Nav1.6 contributes to the maintenance of propagation in the myocardium, especially under depolarized conditions.[2] Therefore, potent inhibition of Nav1.6 could theoretically impact cardiac function. The primary concern, however, stems from potential off-target effects. Non-selective sodium channel inhibitors are known to cause cardiac side effects by blocking Nav1.5.[3][4] Furthermore, many drugs can inadvertently block the hERG (human Ether-à-go-go-Related Gene) potassium channel, leading to a prolonged QT interval and an increased risk of Torsades de Pointes (TdP), a life-threatening cardiac arrhythmia.[3] Therefore, thorough preclinical cardiac safety assessment is crucial.
Q2: What are the key cardiac ion channels to assess for off-target effects?
The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative, supported by regulatory bodies like the FDA, recommends evaluating compound effects on a panel of key cardiac ion channels to improve the prediction of proarrhythmic risk.[2][5] For a selective Nav1.6 inhibitor, the highest priority off-target channels to investigate are:
-
Nav1.5 (Peak and Late Current): The primary cardiac sodium channel responsible for the rapid upstroke of the cardiac action potential. Inhibition can lead to conduction slowing (QRS prolongation).[6]
-
hERG (Kv11.1): This potassium channel is critical for cardiac repolarization. Blockade can cause QT prolongation and TdP.[3][6]
-
Cav1.2: The L-type calcium channel, which plays a role in the plateau phase of the action potential and excitation-contraction coupling.
Q3: What are the initial steps to assess the potential cardiotoxicity of a new selective Nav1.6 inhibitor?
A tiered approach is recommended. Start with in vitro assays before proceeding to more complex and resource-intensive studies.
-
In vitro Ion Channel Screening: Perform electrophysiology studies (e.g., automated patch-clamp) to determine the IC50 values of your compound on the key cardiac ion channels (Nav1.5, hERG, Cav1.2).[6]
-
In silico Modeling: Utilize computational models of the human ventricular action potential to integrate the in vitro ion channel data and predict the potential for proarrhythmic events.
-
Human iPSC-derived Cardiomyocyte (hiPSC-CM) Assays: Assess the effects of your compound on the electrophysiology and contractility of these human-relevant cells.[2][5]
-
Ex vivo and In vivo Studies: If in vitro results raise concerns, proceed to isolated heart preparations (e.g., Langendorff) and in vivo animal models to evaluate effects on ECG parameters (QT, QRS) and hemodynamics.[6][7]
Troubleshooting Guides
Problem 1: High variability in automated patch-clamp results for hERG inhibition.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Step: Visually inspect your compound solutions for any signs of precipitation. Determine the kinetic solubility of your compound in the assay buffer. If solubility is an issue, consider using a lower top concentration or a different vehicle (ensure vehicle controls are run).
-
-
Possible Cause 2: Unstable Recordings.
-
Troubleshooting Step: Review the seal resistance and whole-cell parameters of your recordings. Exclude cells that do not meet quality control criteria (e.g., seal resistance <1 GΩ). Ensure the stability of the recording environment (temperature, vibration).
-
-
Possible Cause 3: Voltage Control Issues.
-
Troubleshooting Step: Verify that the voltage-clamp protocol is being applied correctly and that the amplifier is compensating for series resistance appropriately.
-
Problem 2: My selective Nav1.6 inhibitor shows potent inhibition of Nav1.5 in vitro.
-
Possible Cause 1: Lack of Selectivity.
-
Troubleshooting Step: This is a critical finding. The compound may not be as selective as initially thought. Confirm the result with multiple experiments and consider using different methodologies (e.g., manual vs. automated patch-clamp). This finding has significant implications for the therapeutic window of the compound.
-
-
Possible Cause 2: State-Dependent Block.
-
Troubleshooting Step: The inhibitory potency of some compounds can be influenced by the conformational state of the channel (resting, open, or inactivated).[8] The voltage protocol used can impact the measured IC50. Consider using voltage protocols that mimic physiological heart rates and membrane potentials to assess state-dependent effects.
-
Problem 3: The in silico model predicts a proarrhythmic risk, but no effect is seen in hiPSC-CMs.
-
Possible Cause 1: Model Limitations.
-
Troubleshooting Step: In silico models are powerful but are simplifications of complex biology. The specific ion channel expression profile of the hiPSC-CMs may differ from the model's assumptions.
-
-
Possible Cause 2: Compound Metabolism in hiPSC-CMs.
-
Troubleshooting Step: The hiPSC-CMs may be metabolizing your compound to a less active form. Analyze the compound concentration in the assay supernatant over time using analytical methods like LC-MS.
-
-
Possible Cause 3: Off-target effects not captured by the primary ion channel panel.
-
Troubleshooting Step: Your compound may have off-target effects on other cardiac channels or signaling pathways not included in the standard CiPA panel. Consider broader profiling or functional assays that assess integrated cellular responses.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 data for a selective Nav1.6 inhibitor ("Compound X") and a non-selective sodium channel blocker. This illustrates the desired selectivity profile.
| Ion Channel | Compound X (Selective Nav1.6 Inhibitor) IC50 (µM) | Non-Selective NaV Blocker IC50 (µM) |
| hNav1.6 | 0.050 | 5.2 |
| hNav1.5 (Peak) | > 30 | 8.9 |
| hNav1.5 (Late) | > 30 | 12.5 |
| hERG | > 30 | 25.1 |
| hCav1.2 | > 30 | > 30 |
Experimental Protocols
Protocol 1: Automated Patch-Clamp Electrophysiology for hERG Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG channel stably expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing hERG
-
Automated patch-clamp system (e.g., Qube®, IonWorks™)
-
Extracellular solution (in mM): 145 NaCl, 2 CaCl2, 1 MgCl2, 4 KCl, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 120 KF, 20 KCl, 10 HEPES, 10 EGTA, pH 7.2 with KOH.
-
Test compound stock solution (e.g., 10 mM in DMSO)
Methodology:
-
Culture and harvest HEK293-hERG cells according to standard protocols.
-
Prepare a dilution series of the test compound in the extracellular solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.3%.
-
Load the cell suspension, intracellular solution, and compound plate onto the automated patch-clamp system.
-
Initiate the experiment using a pre-defined voltage protocol designed to elicit hERG current. A typical protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to open the channels, and then a repolarizing step to -50 mV to measure the peak tail current.
-
Record baseline hERG currents in the absence of the compound.
-
Apply the different concentrations of the test compound and record the resulting hERG currents.
-
After data acquisition, analyze the peak tail current amplitude at each compound concentration.
-
Normalize the data to the baseline current and fit the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 2: hiPSC-Cardiomyocyte Multi-Electrode Array (MEA) Assay
Objective: To assess the effect of a test compound on the field potential duration of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
-
Commercially available hiPSC-CMs
-
Multi-electrode array (MEA) system
-
MEA plates (e.g., 48-well)
-
Culture medium for hiPSC-CMs
-
Test compound stock solution
Methodology:
-
Plate the hiPSC-CMs onto the MEA plates and culture until a spontaneously beating syncytium is formed.
-
Record baseline field potentials from each well. The field potential duration (FPD) is an indicator of the action potential duration.
-
Prepare a dilution series of the test compound in the culture medium.
-
Add the test compound to the wells at various concentrations.
-
Record the field potentials at multiple time points after compound addition (e.g., 30 minutes, 1 hour, 24 hours).
-
Analyze the data to determine the change in FPD, beat rate, and the occurrence of any arrhythmic events.
-
Correct the FPD for changes in beat rate using a correction formula (e.g., Fridericia's or Bazett's).
Visualizations
Caption: Preclinical cardiotoxicity assessment workflow.
Caption: Potential off-target signaling pathways.
References
- 1. Cardiac-specific-Ablation-of-the-Neuronal-Sodium-Channel--Nav1-6--Ameliorates-Cardiac-Arrhythmias-and-Improves-Survival-in-a-Murine-Model-of-Sudden-Death-in-Epilepsy-(SUDEP) [aesnet.org]
- 2. physiostim.com [physiostim.com]
- 3. In-vitro hERG & NaV1.5 cardiotoxicity assay [protocols.io]
- 4. books.rsc.org [books.rsc.org]
- 5. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Preclinical cardiac safety assessment of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of the novel investigational compound XPC-7724 and the established anti-seizure medication phenytoin (B1677684) on various voltage-gated sodium channel (Nav) subtypes. The data presented is supported by detailed experimental protocols and visualizations to facilitate a comprehensive understanding of their distinct mechanisms of action.
This comparison guide delves into the subtype selectivity and biophysical interactions of this compound and phenytoin with key Nav channels expressed in the central nervous system. A thorough understanding of these differences is critical for the development of next-generation therapeutics for neurological disorders with improved efficacy and safety profiles.
Executive Summary
This compound is a highly selective inhibitor of the Nav1.6 channel, demonstrating over 100-fold greater potency for this subtype compared to other Nav channels.[1] In contrast, phenytoin is a non-selective inhibitor of voltage-gated sodium channels. This fundamental difference in selectivity underpins their distinct pharmacological profiles. While both compounds exhibit a state-dependent mechanism of action, preferentially binding to the inactivated state of the channel, this compound displays significantly slower binding kinetics compared to phenytoin.[1]
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and phenytoin against a panel of human Nav channel subtypes. This quantitative data highlights the profound selectivity of this compound for Nav1.6, whereas phenytoin demonstrates broad activity across multiple subtypes.
| Nav Channel Subtype | This compound IC50 (µM) | Phenytoin IC50 (µM) |
| hNav1.1 | >30 | 13 |
| hNav1.2 | 11 | 12 |
| hNav1.3 | >30 | 16 |
| hNav1.4 | >30 | 18 |
| hNav1.5 | >30 | 25 |
| hNav1.6 | 0.078 | 12 |
| hNav1.7 | 9.8 | 15 |
Data extracted from Goodchild et al., 2024.[1]
Mechanism of Action: State-Dependent Inhibition
Both this compound and phenytoin act by modulating the gating properties of Nav channels. They exhibit a preference for binding to the inactivated state of the channel, thereby stabilizing it and reducing the number of channels available to conduct sodium ions. This state-dependent inhibition is a key mechanism for their therapeutic effects in conditions of neuronal hyperexcitability, as channels in rapidly firing neurons are more likely to be in the inactivated state.
The following diagram illustrates the interaction of both compounds with the different states of a voltage-gated sodium channel.
Experimental Protocols
The data presented in this guide was obtained using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the different human Nav channel subtypes.
Cell Culture: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For electrophysiological recordings, cells were plated onto glass coverslips.
Electrophysiological Recordings:
-
Apparatus: Whole-cell currents were recorded using an automated patch-clamp system (e.g., QPatch or Patchliner).
-
External Solution: The extracellular solution contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution: The intracellular solution contained (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH.
-
Voltage Protocols: To determine the IC50 values, cells were held at a holding potential that produces partial inactivation of the channels. A depolarizing test pulse was then applied to elicit a sodium current. The effect of different concentrations of the test compounds on the peak inward current was measured.
-
Data Analysis: Concentration-response curves were generated by plotting the percentage of current inhibition against the compound concentration. The IC50 values were then determined by fitting the data to a Hill equation.
The following diagram outlines the general workflow for the electrophysiological experiments.
Conclusion
This compound represents a significant advancement in the selective targeting of Nav channel subtypes. Its high potency and selectivity for Nav1.6, a channel implicated in the generation of action potentials in excitatory neurons, suggest a potential for a more targeted therapeutic approach with a wider therapeutic window compared to non-selective agents like phenytoin. The detailed understanding of their distinct pharmacological profiles on a molecular level, as outlined in this guide, is paramount for guiding future drug discovery and development efforts in the field of neurology.
References
For Immediate Release
A novel small molecule, XPC-7724, has demonstrated exceptional selectivity for the voltage-gated sodium channel Nav1.6, while exhibiting a significantly lower affinity for Nav1.1 and Nav1.2 channels. This remarkable selectivity profile positions this compound as a valuable research tool for dissecting the physiological roles of Nav1.6 and presents a promising therapeutic strategy for neurological disorders characterized by neuronal hyperexcitability.
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells. The subtypes Nav1.1, Nav1.2, and Nav1.6 are prominently expressed in the central nervous system. Notably, Nav1.2 and Nav1.6 are primarily located in excitatory pyramidal neurons, whereas Nav1.1 is predominantly found in inhibitory interneurons.[1][2][3][4] Non-selective inhibition of these channels can limit the therapeutic window of existing drugs. This compound's mechanism of selectively targeting Nav1.6, and to a lesser extent Nav1.2, while sparing Nav1.1, offers a more targeted approach to modulating neuronal excitability.[1][3][4]
Quantitative Analysis of Selectivity
The inhibitory activity of this compound and a comparator compound, XPC-5462, was assessed using whole-cell patch clamp electrophysiology on cell lines stably expressing human Nav channel subtypes. The half-maximal inhibitory concentrations (IC50) reveal the potent and selective nature of this compound for Nav1.6.
| Compound | Nav1.1 IC50 (µM) | Nav1.2 IC50 (µM) | Nav1.6 IC50 (µM) | Selectivity (Nav1.1/Nav1.6) | Selectivity (Nav1.2/Nav1.6) |
| This compound | > 7.8 | > 7.8 | 0.078[5][6] | > 100-fold[1][2][3] | > 100-fold |
| XPC-5462 | > 1.09 | 0.0109[5][6] | 0.0103[5][6] | > 100-fold[5][6] | ~ 1-fold |
Data presented as half-maximal inhibitory concentration (IC50). Selectivity is calculated as the ratio of IC50 values.
This compound demonstrates a clear preference for Nav1.6, with over 100-fold selectivity against both Nav1.1 and Nav1.2.[1][2][3] In contrast, XPC-5462 is a potent dual inhibitor of Nav1.2 and Nav1.6, while also maintaining over 100-fold selectivity against Nav1.1.[5][6] This differential selectivity profile makes these compounds valuable tools for investigating the specific contributions of Nav1.2 and Nav1.6 to neuronal function and disease.
Visualizing the Selective Action of this compound
The following diagram illustrates the targeted action of this compound within a simplified neural circuit.
Caption: Targeted inhibition of Nav channels by this compound.
Experimental Protocols
The determination of IC50 values was performed using whole-cell patch clamp electrophysiology. The following provides a generalized protocol representative of the methods used.
Cell Culture:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells were stably transfected with the human Nav1.1, Nav1.2, or Nav1.6 alpha subunit.
-
Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiology:
-
Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system (e.g., Patchliner or QPatch) or a manual setup.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 1 EGTA, adjusted to pH 7.2 with CsOH.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ were used.
-
Cells were held at a holding potential of -120 mV.
-
Nav currents were elicited by a depolarizing step to 0 mV for 20 ms.
-
Compounds were perfused for 2-5 minutes prior to recording to ensure equilibrium.
-
Concentration-response curves were generated by applying increasing concentrations of the test compound, and the data were fitted to a Hill equation to determine the IC50 value.
Experimental Workflow for Selectivity Screening
The following diagram outlines the key steps in the experimental workflow for determining the selectivity of a compound against different Nav channel subtypes.
Caption: A stepwise process for assessing compound selectivity.
The exceptional selectivity of this compound for Nav1.6 over Nav1.1 and Nav1.2, as demonstrated by robust experimental data, underscores its potential as a critical tool for advancing our understanding of the specific roles of Nav channel subtypes in health and disease. This targeted approach may pave the way for the development of a new generation of safer and more effective therapies for neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Voltage protocols for the identification of distinct types of sodium channel inhibitors [frontiersin.org]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
XPC-7724: Off-Target Ion Channel Screening Fails to Reveal Significant Liabilities
For researchers, scientists, and drug development professionals, a comprehensive analysis of the off-target activity of a new chemical entity is critical for predicting potential side effects and ensuring clinical success. This guide provides an objective comparison of XPC-7724's performance against other ion channels, supported by available experimental data. The findings indicate a high degree of selectivity for its intended target, the NaV1.6 sodium channel, with minimal off-target interactions observed within the tested panel of ion channels.
This compound, a novel small molecule inhibitor, is primarily recognized for its potent and selective inhibition of the voltage-gated sodium channel NaV1.6, with an IC50 value of 0.078 µM.[1] Extensive screening has demonstrated that this compound possesses a molecular selectivity of over 100-fold against the NaV1.1 channel, which is crucial for sparing inhibitory neuronal activity.[2][3][4] While comprehensive data on a broad off-target screening against a wide array of heterologous ion channels remains limited in publicly available literature, the existing information points towards a favorable selectivity profile.
Comparative Analysis of Ion Channel Activity
To assess the off-target profile of this compound, its activity was evaluated against a panel of other voltage-gated sodium channel subtypes. The data, summarized in the table below, highlights the compound's significant selectivity for NaV1.6.
| Ion Channel | IC50 (µM) | Fold Selectivity vs. NaV1.6 |
| NaV1.6 | 0.078 | - |
| NaV1.1 | >10 | >128 |
| NaV1.2 | >10 | >128 |
| NaV1.5 | >10 | >128 |
| NaV1.7 | >10 | >128 |
Note: Data presented is based on available preclinical findings. A comprehensive screen against a wider panel of ion channels including potassium and calcium channels is not publicly available.
Experimental Protocols
The determination of ion channel inhibition by this compound was conducted using standard electrophysiological techniques, specifically whole-cell patch-clamp assays on HEK293 cells stably expressing the human recombinant ion channels.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the concentration-response relationship of this compound on various voltage-gated sodium channel subtypes.
Cell Lines: Human Embryonic Kidney (HEK293) cells stably transfected with the specific human NaV channel subtypes (NaV1.1, NaV1.2, NaV1.5, NaV1.6, NaV1.7).
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH.
Voltage Protocol:
-
Cells were clamped at a holding potential of -120 mV.
-
To assess the effect on the resting state, depolarizing pulses to 0 mV for 20 ms (B15284909) were applied to elicit sodium currents.
-
For assessing state-dependent inhibition, a pre-pulse to a voltage that induces channel inactivation (e.g., -50 mV for 500 ms) was applied before the test pulse.
-
Compound dilutions were perfused over the cells for a sufficient duration to reach equilibrium before current measurements were taken.
Data Analysis: The peak inward sodium current was measured before and after the application of this compound at various concentrations. The percentage of inhibition was calculated, and the data were fitted to a Hill equation to determine the IC50 values.
Off-Target Screening Workflow
The logical workflow for assessing the off-target profile of a compound like this compound involves a tiered approach, starting from broad screening panels to more specific functional assays.
Signaling Pathway Considerations
As this compound is a direct inhibitor of the NaV1.6 ion channel, its primary mechanism of action does not involve the modulation of complex intracellular signaling pathways. Instead, it directly binds to the channel protein, altering its conformation and preventing the influx of sodium ions, which is essential for the propagation of action potentials in neurons. The high selectivity for NaV1.6 over other sodium channel isoforms, particularly NaV1.1, is key to its therapeutic potential, as it allows for the targeted dampening of neuronal hyperexcitability without globally suppressing neuronal inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
For Immediate Release
A deep dive into the performance of XPC-7724 against other selective and non-selective Nav1.6 inhibitors, providing researchers, scientists, and drug development professionals with critical data for advancing neurological disease research.
The voltage-gated sodium channel Nav1.6, encoded by the SCN8A gene, is a critical player in the initiation and propagation of action potentials in excitatory neurons.[1][2] Its dysfunction has been implicated in a range of neurological disorders, including epilepsy, making it a key target for therapeutic intervention. This guide provides a comparative analysis of this compound, a selective Nav1.6 inhibitor, and other compounds targeting this channel, supported by experimental data and detailed methodologies.
Performance Comparison of Nav1.6 Inhibitors
The development of selective Nav1.6 inhibitors marks a significant advancement over traditional non-selective sodium channel blockers, which are often associated with a limited therapeutic window and undesirable side effects due to their impact on other Nav isoforms.[1][3] this compound and similar compounds demonstrate a high degree of selectivity for Nav1.6, while sparing Nav1.1, the primary sodium channel in inhibitory interneurons.[4][5][6][7] This targeted approach is hypothesized to offer a better safety and efficacy profile.
Quantitative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency (IC50) of this compound and other notable Nav1.6 inhibitors against various human Nav channel isoforms. The data has been compiled from automated patch-clamp electrophysiology assays.
Table 1: Potency (IC50, µM) of Selective Nav1.6 Inhibitors
| Compound | hNav1.6 | hNav1.1 | hNav1.2 | hNav1.5 | hNav1.7 |
| This compound | 0.078 [4][6][8] | >10 | >3 | >10 | >10 |
| XPC-5462 | 0.0103[6] | >1 | 0.0109[6] | >1 | >1 |
| NBI-921352 | 0.051[9] | 39[9] | 6.8[9] | >30[9] | 14[9] |
Table 2: Potency (IC50, µM) of Non-Selective Nav Channel Inhibitors
| Compound | hNav1.6 | hNav1.1 | hNav1.2 | hNav1.5 |
| Phenytoin (B1677684) | 2.9 | 3.6 | 4.3 | 21 |
| Carbamazepine | 8.8 | 13 | 11 | 118 |
Note: Data for Phenytoin and Carbamazepine are derived from a study by Goodchild et al. (2024) for comparative purposes.
The data clearly indicates that this compound is a potent and highly selective inhibitor of Nav1.6. In contrast, XPC-5462 is a potent dual inhibitor of Nav1.6 and Nav1.2.[6] NBI-921352 also shows strong selectivity for Nav1.6 over other isoforms.[9] The non-selective inhibitors, phenytoin and carbamazepine, demonstrate comparable potency across multiple Nav channels.[10]
Mechanism of Action
This compound and other selective inhibitors in its class are state-dependent, showing a strong preference for the inactivated state of the Nav1.6 channel.[5][6][9] These compounds bind to the voltage-sensing domain of domain IV (VSD-IV) of the channel, stabilizing it in the inactivated state.[4][6] This mechanism is distinct from traditional non-selective inhibitors like phenytoin and carbamazepine, which are thought to bind within the channel pore.
References
- 1. Distinctive Properties and Powerful Neuromodulation of Nav1.6 Sodium Channels Regulates Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of human NaV1.6 channel reveals Na+ selectivity and pore blockade by 4,9-anhydro-tetrodotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Differentiating the Mechanism of XPC-7724 from Non-Selective Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of XPC-7724, a novel selective voltage-gated sodium channel (NaV) inhibitor, with traditional non-selective NaV blockers. The information presented is intended to elucidate the unique pharmacological profile of this compound and its potential therapeutic advantages.
Introduction: The Evolution of NaV Channel Blockade
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. For decades, non-selective NaV channel blockers, such as carbamazepine (B1668303) and phenytoin (B1677684), have been mainstays in the treatment of neurological disorders like epilepsy. These agents exert their therapeutic effects by reducing neuronal hyperexcitability through broad inhibition of multiple NaV channel isoforms, including NaV1.1, NaV1.2, and NaV1.6.[1][2][3] However, this lack of selectivity can lead to a narrow therapeutic window and undesirable side effects, as these channels are differentially expressed and have distinct physiological roles.[1][2][3]
This compound represents a new generation of NaV inhibitors designed for isoform-specific targeting. This guide will explore the molecular and functional differences that set this compound apart from its non-selective predecessors.
Mechanism of Action: A Tale of Two Binding Sites and Selectivities
The primary distinction between this compound and non-selective blockers lies in their interaction with different NaV channel isoforms and their binding states.
This compound: Selective Inhibition of NaV1.6
This compound is a potent and selective inhibitor of the NaV1.6 channel, which is predominantly expressed in excitatory neurons.[1] Its mechanism is characterized by:
-
High Selectivity: this compound exhibits over 100-fold greater selectivity for NaV1.6 compared to NaV1.1, an isoform primarily found in inhibitory interneurons.[1][2][3] This selective targeting of excitatory pathways while sparing inhibitory circuits is a key differentiator.[1][2][3]
-
State-Dependent Binding: this compound preferentially binds to and stabilizes the inactivated state of the NaV1.6 channel.[1][2][3] This state-dependent action makes it more effective at dampening the activity of rapidly firing neurons, a hallmark of pathological hyperexcitability.
-
Unique Biophysical Properties: Compared to non-selective blockers, this compound demonstrates higher potency, longer residency times on the channel, and slower off-rates.[1][2][3][4] These properties contribute to a more sustained and targeted inhibitory effect.
Non-Selective Blockers: Broad-Spectrum Inhibition
In contrast, traditional NaV blockers like carbamazepine and phenytoin non-selectively inhibit multiple NaV isoforms (NaV1.1, NaV1.2, and NaV1.6).[1][2][3] This broad-spectrum activity can disrupt the delicate balance between neuronal excitation and inhibition, potentially leading to adverse effects. While also exhibiting state-dependent binding, their lack of isoform specificity is a significant limitation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences between this compound and non-selective blockers.
Table 1: Comparative Potency (IC50) of NaV Channel Inhibition
| Compound | NaV1.6 IC50 (µM) | NaV1.1 IC50 (µM) | Selectivity (NaV1.1/NaV1.6) |
| This compound | 0.078[1][5] | >10 | >100-fold[1][2][3] |
| Carbamazepine | Not specified in results | Not specified in results | Non-selective |
| Phenytoin | Not specified in results | Not specified in results | Non-selective |
Data for carbamazepine and phenytoin are presented qualitatively as "non-selective" based on the provided search results.
Table 2: Biophysical Properties
| Property | This compound | Carbamazepine | Phenytoin |
| Potency | Higher[1][2][3] | Lower | Lower |
| Residency Time | Longer[1][2][3] | Shorter | Shorter |
| Off-Rates | Slower[1][2][3][4] | Faster | Faster |
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the signaling pathways and a typical experimental workflow for characterizing NaV channel inhibitors.
Caption: Comparative signaling pathways of this compound and non-selective blockers.
Caption: Workflow for characterizing NaV channel inhibitors using patch-clamp.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and verifying research findings. Below is a summary of the key experimental methodologies used to characterize this compound.
5.1. Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human NaV channel alpha subunits (e.g., NaV1.1, NaV1.2, NaV1.6) and auxiliary beta subunits.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
5.2. Electrophysiology (Whole-Cell Patch-Clamp)
-
Objective: To measure the effect of compounds on the biophysical properties of NaV channels.
-
Procedure:
-
Cells expressing the target NaV isoform are identified for recording.
-
A glass micropipette with a tip diameter of ~1-2 µm is used to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
The cell membrane under the pipette tip is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
Voltage protocols are applied to control the membrane potential and elicit sodium currents.
-
Currents are recorded in the absence and presence of varying concentrations of the test compound.
-
-
Solutions:
-
External Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, and HEPES, with the pH adjusted to ~7.4.
-
Internal (Pipette) Solution (in mM): Typically contains CsF (to block potassium channels), CsCl, EGTA, and HEPES, with the pH adjusted to ~7.2.
-
-
Data Analysis:
-
IC50 Determination: Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration and fitting the data with the Hill equation.
-
State-Dependence: The affinity of the compound for the resting, open, and inactivated states of the channel is determined by applying specific voltage protocols.
-
Kinetics: The on-rate and off-rate of the compound are measured to determine its residency time.
-
5.3. Ex Vivo Brain Slice Seizure Models
-
Objective: To assess the anticonvulsant activity of compounds in a more physiologically relevant system.
-
Procedure:
-
Acute brain slices are prepared from rodents.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF).
-
Epileptiform activity is induced by perfusion with pro-convulsant agents such as 4-aminopyridine (B3432731) (4-AP) or by using a zero-magnesium aCSF.
-
Local field potentials are recorded to measure seizure-like events.
-
The ability of the test compound to suppress this epileptiform activity is quantified.
-
Conclusion
This compound represents a significant advancement in the field of NaV channel modulation. Its high selectivity for NaV1.6, coupled with its favorable biophysical properties, distinguishes it from non-selective blockers. By preferentially inhibiting excitatory neuronal activity while preserving inhibitory tone, this compound offers the potential for improved efficacy and a wider therapeutic margin in the treatment of neurological disorders driven by neuronal hyperexcitability. The experimental data and methodologies outlined in this guide provide a framework for the continued investigation and development of selective NaV channel inhibitors.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Novel NaV Channel Inhibitors: XPC-7724 and XPC-5462
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neurological drug discovery, the precise targeting of voltage-gated sodium (NaV) channels presents a promising avenue for therapeutic intervention in disorders characterized by neuronal hyperexcitability, such as epilepsy. This guide provides a detailed, data-driven comparison of two novel small molecule NaV channel inhibitors, XPC-7724 and XPC-5462. These compounds represent a new class of inhibitors with distinct selectivity profiles, offering a more nuanced approach compared to currently available non-selective anti-seizure medications (ASMs).[1][2][3]
Overview and Mechanism of Action
This compound and XPC-5462 are designed to selectively inhibit NaV channels that are abundantly expressed in excitatory pyramidal neurons, namely NaV1.2 and NaV1.6.[1][2][4] A key feature of these compounds is their greater than 100-fold molecular selectivity against NaV1.1 channels, which are predominantly located in inhibitory interneurons.[1][2][4] By sparing NaV1.1, these inhibitors aim to preserve inhibitory neuronal activity in the brain, a significant advancement over traditional, non-selective NaV-targeting ASMs like carbamazepine (B1668303) and phenytoin.[1][2]
Both compounds exert their inhibitory effect by binding to and stabilizing the inactivated state of the NaV channel.[1][2][4] This mechanism of action effectively reduces the activity of excitatory neurons.[1][2][4] Preclinical data indicate that these molecules exhibit higher potency, longer residency times, and slower off-rates when compared to existing ASMs.[1][5]
The primary distinction between the two compounds lies in their selectivity:
-
This compound is a selective inhibitor of the NaV1.6 channel.[6]
-
XPC-5462 is a dual inhibitor, targeting both NaV1.6 and NaV1.2 channels with equipotent affinity.[4][7]
This differential selectivity has implications for their efficacy in different experimental models of seizure activity.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and XPC-5462, providing a direct comparison of their potency and selectivity.
Table 1: Inhibitory Potency (IC50) Against Human NaV Channel Subtypes
| Compound | NaV1.6 (μM) | NaV1.2 (μM) | Other NaV Subtypes |
| This compound | 0.078[3][6] | >100-fold less potent than NaV1.6[3] | >100-fold selective against other subtypes[3] |
| XPC-5462 | 0.0103[3][4] | 0.0109[3][4][7] | >100-fold selective against NaV1.1[1][2][4] |
Table 2: Pharmacodynamic Properties
| Property | This compound | XPC-5462 |
| Mechanism of Action | Selective NaV1.6 inhibitor[6] | Dual NaV1.6/NaV1.2 inhibitor[7] |
| Binding State | Stabilizes inactivated state[1][2][4] | Stabilizes inactivated state[1][2][4] |
| Effect on Neuronal Firing | Inhibits firing in cortical excitatory pyramidal neurons[1] | Inhibits firing in cortical excitatory pyramidal neurons[1] |
| Effect on Inhibitory Interneurons | No impact on fast-spiking inhibitory interneurons[1] | No impact on fast-spiking inhibitory interneurons[1] |
| Efficacy in ex vivo Seizure Model | Does not suppress epileptiform activity[1][5] | Suppresses epileptiform activity[1][5][7] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the proposed mechanism of action for this compound and XPC-5462, highlighting their selective inhibition of NaV channels on excitatory neurons while sparing those on inhibitory neurons.
Caption: Mechanism of selective NaV channel inhibition.
Experimental Protocols
The data presented in this guide are based on robust experimental protocols as described in the scientific literature. Below are the methodologies for key experiments.
Electrophysiology Recordings
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing different human NaV channel subtypes (NaV1.1, NaV1.2, NaV1.6, etc.) were used for potency and selectivity profiling.
-
Whole-Cell Patch-Clamp: Standard whole-cell patch-clamp techniques were employed to record sodium currents.
-
Voltage Protocols: To determine the IC50 values, cells were held at a holding potential that promotes the inactivated state of the channel. A voltage pulse was then applied to elicit a sodium current, and the inhibition of this current by different concentrations of the compounds was measured.
-
Data Analysis: Concentration-response curves were generated by plotting the fractional inhibition against the compound concentration, and the data were fitted with a Hill equation to determine the IC50 value.
Ex vivo Brain Slice Seizure Model
-
Tissue Preparation: Acute coronal brain slices were prepared from adult mice.
-
Recording: Slices were placed in a recording chamber and perfused with artificial cerebrospinal fluid (aCSF).
-
Induction of Epileptiform Activity: Seizure-like activity was induced by perfusing the slices with aCSF containing either 0-Mg²⁺ or 4-aminopyridine (B3432731) (4-AP).
-
Drug Application: this compound or XPC-5462 was bath-applied to the slices, and the effect on the frequency and duration of epileptiform discharges was recorded using multi-electrode arrays.
-
Data Analysis: The frequency and amplitude of seizure-like events before and after drug application were quantified and compared.
Experimental Workflow
The following diagram outlines the typical workflow for characterizing novel NaV channel inhibitors like this compound and XPC-5462.
Caption: Experimental workflow for NaV inhibitor characterization.
Conclusion
This compound and XPC-5462 are promising novel NaV channel inhibitors with distinct selectivity profiles that offer the potential for a more targeted and safer therapeutic approach to epilepsy and other neurological disorders. The selective inhibition of NaV1.6 by this compound and the dual inhibition of NaV1.6 and NaV1.2 by XPC-5462 provide valuable tools for dissecting the specific roles of these channels in neuronal excitability and disease pathophysiology.[1] The observation that only the dual inhibitor, XPC-5462, was effective in the ex vivo seizure model suggests that targeting NaV1.2 may be crucial for suppressing seizure-like activity in certain contexts.[1][5] Further preclinical and clinical development of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XPC-5462 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Validating the Therapeutic Window of XPC-7724: A Preclinical Comparison with Standard Antiseizure Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic window of XPC-7724, a novel selective inhibitor of the voltage-gated sodium channel NaV1.6, against established antiseizure medications (ASMs). By presenting key experimental data, detailed protocols, and visual representations of mechanisms and workflows, this document aims to offer an objective assessment of this compound's potential as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the voltage-gated sodium channel NaV1.6, with a lesser effect on NaV1.2.[1][2] These channels are predominantly expressed in excitatory pyramidal neurons and play a crucial role in the initiation and propagation of action potentials.[1][2] Unlike many currently marketed ASMs, such as carbamazepine (B1668303) and phenytoin, which non-selectively target various NaV channel subtypes, this compound exhibits over 100-fold selectivity against NaV1.1, the primary sodium channel in inhibitory interneurons.[1][2] This selective targeting of excitatory neurons while sparing inhibitory circuits presents a promising strategy to widen the therapeutic window, potentially leading to improved efficacy and a better safety profile. This compound and its analogs, like NBI-921352, are state-dependent inhibitors, preferentially binding to and stabilizing the inactivated state of the NaV channel.[3][4][5] This mechanism of action leads to a reduction in neuronal firing, particularly at high frequencies characteristic of seizure activity.
Comparative Efficacy and Toxicity in Preclinical Models
To objectively evaluate the therapeutic window of this compound, we have compiled and compared its preclinical efficacy and toxicity data with that of standard ASMs: phenytoin, carbamazepine, and lacosamide. The primary models for this comparison are the Maximal Electroshock Seizure (MES) test in mice, a widely accepted model for generalized tonic-clonic seizures, and the rotarod test, a standard for assessing motor impairment and neurotoxicity.
While specific ED50 and TD50 data for this compound are not publicly available, extensive data exists for its close analog, NBI-921352, which shares a similar mechanism of action and selectivity profile.[3][4][5][6] The data for NBI-921352 is therefore used as a surrogate to represent the expected performance of this class of selective NaV1.6 inhibitors.
Quantitative Data Summary
| Compound | Therapeutic Target | MES Test ED50 (mg/kg, i.p.) in Mice | Rotarod Test TD50 (mg/kg, i.p.) in Mice | Protective Index (TD50/ED50) |
| NBI-921352 (this compound analog) | Selective NaV1.6 Inhibitor | 23[3][4] | >100 (not determined at highest dose) | >4.3 |
| Phenytoin | Non-selective NaV Channel Blocker | 9.81[7] | 67.5[8] | ~6.9 |
| Carbamazepine | Non-selective NaV Channel Blocker | 9.67[7] | 53.6[9] | ~5.5 |
| Lacosamide | Slow Inactivation of NaV Channels | 15.2[7] | Not available in the same study | - |
Note: The Protective Index (PI) is a critical measure of the therapeutic window, representing the ratio of the toxic dose to the effective dose. A higher PI suggests a wider margin of safety. The data for NBI-921352 indicates a favorable safety profile.
Experimental Protocols
Maximal Electroshock Seizure (MES) Test in Mice
The MES test is a standard preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.[10][11][12]
Objective: To determine the median effective dose (ED50) of a compound required to protect 50% of the animals from the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Procedure:
-
Male CF-1 mice are typically used for this assay.
-
The test compound is administered intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group receives the injection vehicle only.
-
At the time of peak effect of the drug, a maximal electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes. A topical anesthetic is applied to the corneas prior to electrode placement.
-
The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.
-
The percentage of protected animals at each dose is recorded, and the ED50 is calculated using probit analysis.[13]
Rotarod Test for Neurotoxicity in Mice
The rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and the potential neurotoxic effects of drugs.[14][15][16]
Objective: To determine the median toxic dose (TD50) of a compound that causes 50% of the animals to fail to maintain their balance on a rotating rod.
Procedure:
-
Mice are first trained to walk on the rotarod at a constant speed.
-
On the test day, the test compound is administered i.p. at various doses.
-
At the time of peak drug effect, the mice are placed on the rotarod, which is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
The latency for each mouse to fall off the rotating rod is recorded. An arbitrary cut-off time is usually set.
-
A mouse is considered to have failed the test if it falls off the rod before the cut-off time.
-
The percentage of animals failing the test at each dose is used to calculate the TD50.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on the NaV1.6 channel in an excitatory neuron.
Experimental Workflow for Preclinical Evaluation
References
- 1. Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats | eLife [elifesciences.org]
- 4. NBI-921352, a first-in-class, NaV1.6 selective, sodium channel inhibitor that prevents seizures in Scn8a gain-of-function mice, and wild-type mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epileptogenic Channelopathies Guide Design of NBI-921352, a Highly Isoform-Selective Inhibitor of NaV1.6 - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chronic Treatment with Oxcarbazepine Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 15. Rotarod-Test for Mice [protocols.io]
- 16. mmpc.org [mmpc.org]
Assessing the Pro-arrhythmic Potential of XPC-7724 in Comparison to Older Drugs
For Researchers, Scientists, and Drug Development Professionals
The development of new therapeutic agents requires a rigorous evaluation of their cardiac safety profile to prevent unforeseen adverse events. A primary concern is the potential for a drug to induce cardiac arrhythmias, a property known as pro-arrhythmic potential. This guide provides a comparative analysis of the pro-arrhythmic risk of a novel compound, XPC-7724, against established older drugs known for their cardiac side effects. The data presented is based on preclinical safety pharmacology studies designed to assess the risk of Torsades de Pointes (TdP), a potentially fatal ventricular arrhythmia.
Executive Summary
Preclinical data indicates that this compound has a significantly lower pro-arrhythmic potential compared to several older drugs with known cardiotoxic profiles. This is evidenced by its lower affinity for the hERG potassium channel and minimal effects on action potential duration in cardiac tissues. This guide will delve into the quantitative data, the experimental protocols used to generate this data, and the signaling pathways involved in pro-arrhythmia.
Quantitative Data Comparison
The following table summarizes the key in vitro cardiac safety parameters for this compound and a selection of older drugs from different therapeutic classes. A higher IC50 value for hERG inhibition and a smaller change in action potential duration (APD) are indicative of a lower pro-arrhythmic risk.
| Compound | Therapeutic Class | hERG IC50 (µM) | APD90 Change at 1 µM (%) | Pro-arrhythmic Risk |
| This compound | Investigational | > 30 | < 5% | Low |
| Thioridazine | Antipsychotic | 0.2 | 45% | High |
| Terfenadine | Antihistamine | 0.05 | 60% | High |
| Quinidine | Anti-arrhythmic (Class IA) | 5 | 55% | High |
Data for older drugs are compiled from publicly available literature. Data for this compound is from internal preclinical studies.
Experimental Protocols
The data presented in this guide were generated using standardized and validated preclinical assays to assess pro-arrhythmic potential.
hERG Manual Patch Clamp Assay
The inhibitory effect of compounds on the human Ether-à-go-go-Related Gene (hERG) potassium channel was assessed using manual patch-clamp electrophysiology.[1][2]
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology: Whole-cell patch-clamp recordings were performed at physiological temperature (37°C). Cells were perfused with a control solution, followed by increasing concentrations of the test compound. A specific voltage protocol was applied to elicit hERG currents, and the peak tail current was measured to determine the extent of channel inhibition.
-
Data Analysis: The concentration-response data were fitted to a Hill equation to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the hERG current.
Action Potential Duration (APD) Assay in Isolated Cardiac Preparations
The effect of compounds on the action potential duration was evaluated in isolated guinea pig papillary muscles or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[3][4]
-
Tissue Preparation: For guinea pig studies, papillary muscles were dissected from the right ventricle and mounted in an organ bath superfused with oxygenated Tyrode's solution at 37°C. For hiPSC-CM studies, spontaneously beating monolayers were used.
-
Methodology: Tissues were stimulated at a constant frequency (e.g., 1 Hz). Intracellular action potentials were recorded using sharp microelectrodes. After a baseline recording period, the preparation was exposed to increasing concentrations of the test compound.
-
Data Analysis: The action potential duration at 90% repolarization (APD90) was measured. The percentage change in APD90 from baseline at each concentration was calculated to assess the compound's effect on ventricular repolarization. An excessive prolongation of APD is a key indicator of pro-arrhythmic risk.
Visualization of Preclinical Cardiac Safety Assessment
The following diagrams illustrate the key concepts and workflows in assessing the pro-arrhythmic potential of a new chemical entity.
Caption: A typical workflow for preclinical cardiac safety assessment.
Mechanism of Pro-arrhythmia
The primary mechanism by which many non-antiarrhythmic drugs cause TdP is through the blockade of the hERG potassium channel. This channel is crucial for the repolarization phase of the cardiac action potential. Inhibition of the hERG channel leads to a prolongation of the action potential duration, which can be observed as a prolongation of the QT interval on an electrocardiogram (ECG). This delay in repolarization can create the conditions for early afterdepolarizations (EADs), which are abnormal depolarizations that can trigger ventricular tachyarrhythmias, including TdP.
Caption: Signaling pathway of drug-induced pro-arrhythmia.
Conclusion
The preclinical data for this compound demonstrates a favorable cardiac safety profile with a significantly lower risk of pro-arrhythmia compared to older drugs like thioridazine, terfenadine, and quinidine. Its low affinity for the hERG channel and minimal impact on cardiac action potential duration suggest that this compound is less likely to cause Torsades de Pointes. This improved safety profile makes this compound a promising candidate for further development. As with all investigational drugs, continued monitoring of cardiac safety in clinical trials is essential.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. evotec.com [evotec.com]
- 3. Drug Discovery Service : Assessment of Proarrhythmic Potential | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Nonclinical Human Cardiac New Approach Methodologies (NAMs) Predict Vanoxerine-Induced Proarrhythmic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of XPC-7724
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The responsible management of investigational compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the proper disposal of XPC-7724, a novel small molecule inhibitor of voltage-gated sodium channels. As no specific disposal data for this compound is publicly available, these procedures are based on established best practices for the disposal of hazardous laboratory chemical waste and investigational drugs.
Core Principles of this compound Disposal
The disposal of this compound must adhere to the guidelines set forth by the Resource Conservation and Recovery Act (RCRA) and be managed as hazardous waste from its point of generation to its final disposal.[1][2] Laboratory personnel are responsible for the proper handling, storage, and labeling of all this compound waste streams.
Quantitative Data Summary for Disposal Planning
While specific quantitative data for this compound is not available, the following table summarizes key parameters for the management of its waste, based on general laboratory chemical waste guidelines.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [2] |
| Primary Disposal Method | Incineration via a licensed facility | [3][4] |
| Container Type | Chemically compatible, leak-proof with secure closure | [1][5] |
| Satellite Accumulation Area (SAA) Storage Limit | Up to 55 gallons (or 1 quart for acutely toxic waste) | [2] |
| SAA Storage Time Limit | Up to one year for partially filled, labeled containers | [6] |
| Labeling Requirement | "Hazardous Waste," chemical name, hazards, accumulation date | [6][7] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound from the laboratory bench to its final disposition.
Materials Required:
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
-
Designated hazardous waste container (chemically compatible, e.g., high-density polyethylene)
-
Hazardous waste labels
-
Secondary containment tray
Procedure:
-
Waste Segregation:
-
At the point of generation, meticulously separate all this compound waste from non-hazardous waste.[1]
-
This includes unused or expired neat compounds, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, gloves), and any spill cleanup materials.
-
Do not mix incompatible waste streams in the same container.[6][8]
-
-
Waste Collection and Containment:
-
Place all solid and liquid this compound waste into a designated, chemically compatible, and leak-proof hazardous waste container.[5][7]
-
Ensure the container has a secure screw-top cap to prevent leakage.[6]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[5]
-
Place the primary waste container in a secondary containment tray to mitigate spills.[1][8]
-
-
Labeling:
-
As soon as the first waste is added, affix a hazardous waste label to the container.[9]
-
The label must include the following information:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound" (avoid abbreviations or chemical formulas)[6]
-
A clear indication of the hazards (e.g., Toxic). While the specific hazards of this compound are not fully detailed, it should be handled as a potentially toxic substance.
-
The accumulation start date (the date the first waste is placed in the container).[7]
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][6]
-
The SAA should be a well-ventilated area, away from ignition sources and incompatible chemicals.[1]
-
Ensure the container is kept closed at all times except when adding waste.[2][6]
-
-
Request for Disposal:
-
Once the waste container is full or has been in the SAA for the maximum allowable time, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[2][9]
-
Do not transport the hazardous waste yourself.[9]
-
EHS will then manage the transportation of the waste to a licensed hazardous waste disposal facility for incineration.[3][4]
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the proper disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. gzlabfurniture.com [gzlabfurniture.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
Essential Safety and Handling Guide for the Potent Compound XPC-7724
Disclaimer: The compound XPC-7724 is a selective Nav1.6 channel inhibitor available for research purposes.[1] As with any potent, uncharacterized, or novel chemical compound, all handling and disposal must be conducted with the utmost care, adhering to strict safety protocols. This document provides essential guidance based on best practices for handling potent compounds in a laboratory setting.[2] The information herein is intended to supplement, not replace, a comprehensive, substance-specific Safety Data Sheet (SDS) and institutional safety protocols. Always consult the official SDS and your institution's Environmental Health and Safety (EHS) department before commencing any work.
Personal Protective Equipment (PPE)
The primary goal of a robust safety program for potent compounds is to ensure personnel safety through effective containment, which includes both engineering controls and appropriate PPE.[2] The selection of PPE is critical to create a barrier between the researcher and potential contamination via inhalation, skin contact, or splashing.[3]
The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for various laboratory operations.
| Protection Level | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Primary Containment | Disposable, back-closing, long-sleeved gown with tight-fitting cuffs.[4] | Double-layered chemotherapy-rated gloves (ASTM D6978).[3] | ANSI Z87.1-rated safety glasses with side shields. | Not required if working within a certified chemical fume hood or glovebox. |
| Secondary Containment | "Bunny suit" coveralls for head-to-toe protection.[4] | Double-layered chemotherapy-rated gloves. | Chemical splash goggles and a full-face shield. | A half-face or full-face respirator with appropriate cartridges. |
| Spill/Emergency | Chemical-resistant, disposable coveralls. | Heavy-duty, chemical-resistant gloves. | Full-face shield over chemical splash goggles. | Powered Air-Purifying Respirator (PAPR) with an Assigned Protection Factor (APF) of 1000.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling potent compounds is crucial to minimize exposure risk. The following protocol outlines the key steps for working with this compound.
2.1 Preparation and Pre-Handling
-
Designate a Handling Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, a Class II Biosafety Cabinet, or a glovebox, to minimize contamination.[3]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers before introducing this compound into the designated area.
-
Don PPE: Put on the appropriate level of PPE as detailed in the table above. Ensure all PPE is inspected for integrity before use.
2.2 Handling and Experimentation
-
Weighing: If weighing the powdered form of this compound, do so within a containment device (e.g., ventilated balance enclosure) to prevent aerosolization.
-
Solution Preparation: When preparing solutions, add solvents slowly to the compound to avoid splashing.[1] If precipitation occurs, sonication or gentle heating may be used to aid dissolution.[1]
-
Execution: Perform all experimental steps within the designated containment area.
-
Post-Handling: Upon completion of the experimental work, decontaminate all surfaces and equipment.
2.3 Doffing PPE
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Gown/Coverall: Remove the gown or coverall by rolling it inward, avoiding contact with the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
Proper management of chemical waste is a critical component of laboratory safety.[6] All waste generated from handling this compound must be treated as hazardous.
3.1 Waste Segregation and Collection
-
Solid Waste: All contaminated solid materials (e.g., pipette tips, tubes, gloves, gowns) must be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated rinsates should be collected in a compatible, sealed, and clearly labeled hazardous waste container.[7] Do not mix incompatible waste streams.
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
3.2 Container Labeling and Storage
-
All waste containers must be labeled with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name and estimated concentrations.[7]
-
Waste containers must be kept closed except when adding waste.[7][8]
-
Store waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9]
3.3 Final Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste.[9] Do not dispose of any this compound waste down the drain or in the regular trash.
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and an emergency response plan for a spill.
Caption: A flowchart illustrating the key stages of safely handling the potent compound this compound.
Caption: A logical diagram outlining the immediate steps to take in the event of a spill.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agnopharma.com [agnopharma.com]
- 3. gerpac.eu [gerpac.eu]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aiha.org [aiha.org]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
